6-Ethoxynicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8-4-3-7(6-10)5-9-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROARRKDOMGZNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567773 | |
| Record name | 6-Ethoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97455-61-3 | |
| Record name | 6-Ethoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Ethoxynicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Ethoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Ethoxynicotinaldehyde (CAS No. 97455-61-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical and physical properties, outlines experimental protocols for its synthesis, purification, and analysis, and explores its potential role in modulating critical signaling pathways relevant to neurological disorders. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a yellow crystalline solid at room temperature.[1] It is an aldehyde derivative of nicotinic acid, featuring an ethoxy group that enhances its reactivity and solubility in organic solvents, making it a versatile building block in organic synthesis.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 97455-61-3 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | Not reported. For the analogous 6-Methoxynicotinaldehyde, the melting point is 51-54 °C.[3] | |
| Boiling Point | Not reported. | |
| Solubility | Soluble in various organic solvents. Specific quantitative data not readily available. | [1] |
| Storage Conditions | Store at 0-8°C, sealed in a dry environment.[1][2] |
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not widely published in readily available literature, its synthesis can be approached through established methods for preparing substituted pyridines. A plausible synthetic route would involve the introduction of the ethoxy group onto a pyridine ring followed by the formation of the aldehyde functionality. General synthetic strategies such as the Hantzsch or Kröhnke pyridine syntheses can be adapted.
General Experimental Protocol for Synthesis (Hypothetical)
This protocol is a generalized procedure based on common synthetic methods for substituted pyridines and should be optimized for the specific synthesis of this compound.
Materials:
-
A suitable starting pyridine derivative (e.g., 6-chloronicotinaldehyde or a precursor that allows for the introduction of the aldehyde group later in the synthesis).
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the starting pyridine derivative in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude this compound can be purified using standard laboratory techniques.
Method: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate) is a common choice for purifying substituted pyridines.[4] The exact gradient should be determined by TLC analysis.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound.
Expected ¹H NMR Spectral Features:
-
Aldehyde Proton (CHO): A singlet in the region of 9-10 ppm.
-
Aromatic Protons (Pyridine Ring): Three protons in the aromatic region (typically 7-9 ppm), showing characteristic coupling patterns (doublets and a doublet of doublets).
-
Ethoxy Group (OCH₂CH₃): A quartet for the methylene protons (CH₂) around 4.0-4.5 ppm and a triplet for the methyl protons (CH₃) around 1.2-1.5 ppm.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically between 185-200 ppm.
-
Aromatic Carbons: Signals in the range of 110-160 ppm.
-
Ethoxy Group Carbons: A signal for the methylene carbon (CH₂) around 60-70 ppm and a signal for the methyl carbon (CH₃) around 15 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule.
Expected IR Absorption Bands:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹.[5]
-
C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[6]
-
Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Ether): A strong absorption in the 1000-1300 cm⁻¹ range.
-
C-H Stretches (Aliphatic and Aromatic): Absorptions around 2850-3100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
Role in Signaling Pathways and Drug Development
This compound serves as a crucial intermediate in the synthesis of compounds targeting neurological disorders.[1] Its pyridine core is a common scaffold in molecules designed to interact with various receptors in the central nervous system. Two key signaling pathways of interest are the Nicotinic Acetylcholine Receptor (nAChR) and the GABA receptor pathways.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
The nAChR is a ligand-gated ion channel that plays a vital role in neuronal communication. Modulation of nAChR activity is a key strategy in the development of therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.
GABA Receptor Signaling Pathway
The GABA receptor is the primary inhibitory neurotransmitter receptor in the brain. Its modulation is crucial for treating conditions like anxiety, epilepsy, and sleep disorders.
Caption: GABA Receptor Signaling Pathway.
Safety and Toxicology
General Hazards:
-
Irritation: Aldehydes can be irritating to the skin, eyes, and respiratory system.
-
Toxicity: Pyridine and its derivatives can be toxic if ingested, inhaled, or absorbed through the skin.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals, particularly for neurological disorders. This guide has provided a summary of its known properties, along with generalized experimental protocols and an overview of its potential biological significance. Further research to determine its specific physical constants, optimize its synthesis, and fully characterize its toxicological profile is warranted to facilitate its broader application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 97455-61-3|this compound|BLD Pharm [bldpharm.com]
- 3. 65873-72-5 CAS MSDS (6-Methoxynicotinaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eng.uc.edu [eng.uc.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6-Ethoxynicotinaldehyde belongs to the class of alkoxy-substituted pyridines, which are prevalent structural motifs in a wide array of pharmaceutical agents and biologically active molecules. The presence of both an electron-donating ethoxy group and an electron-withdrawing aldehyde group on the pyridine ring makes it a versatile building block for further chemical modifications. The aldehyde functionality can readily participate in various chemical transformations, such as reductive amination, oxidation, and condensation reactions, to generate a diverse library of compounds for biological screening.
This guide provides a comprehensive overview of a proposed synthetic strategy and the expected analytical characterization of this compound.
Proposed Synthesis of this compound
The most logical and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes the commercially available 6-chloronicotinaldehyde as the starting material and sodium ethoxide as the nucleophile. The electron-withdrawing nature of the aldehyde group and the nitrogen atom in the pyridine ring facilitates the displacement of the chloro substituent by the ethoxide ion.
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound.
Proposed Experimental Protocol
Disclaimer: The following protocol is a proposed methodology and has not been experimentally validated from a cited source. It should be adapted and optimized by the user.
Materials:
-
6-Chloronicotinaldehyde
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.05 equivalents) in anhydrous ethanol under a nitrogen atmosphere with stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.
-
Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add 6-chloronicotinaldehyde (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.
Experimental Workflow
Caption: General workflow for synthesis and characterization.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following tables summarize the predicted physicochemical and spectroscopic data.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| Appearance | Expected to be a solid or oil |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., CH2Cl2, CHCl3, Ethyl Acetate) |
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups.
Table 1: Predicted 1H NMR Data (in CDCl3, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | s | 1H | Aldehyde proton (-CHO) |
| ~8.6 | d | 1H | Pyridine H-2 |
| ~7.9 | dd | 1H | Pyridine H-4 |
| ~6.8 | d | 1H | Pyridine H-5 |
| ~4.4 | q | 2H | Ethoxy (-OCH2CH3) |
| ~1.4 | t | 3H | Ethoxy (-OCH2CH3) |
Table 2: Predicted 13C NMR Data (in CDCl3, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~164 | Pyridine C-6 (attached to O) |
| ~152 | Pyridine C-2 |
| ~138 | Pyridine C-4 |
| ~128 | Pyridine C-3 (attached to CHO) |
| ~111 | Pyridine C-5 |
| ~62 | Ethoxy (-OCH2CH3) |
| ~14 | Ethoxy (-OCH2CH3) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm-1) | Intensity | Assignment |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium | C=C and C=N stretch (pyridine ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Identity |
| 151 | [M]+ (Molecular Ion) |
| 150 | [M-H]+ |
| 122 | [M-CHO]+ |
| 107 | [M-C2H4O]+ |
Signaling Pathways and Logical Relationships
At present, there is no specific information available in the public domain regarding the signaling pathways directly modulated by this compound. As a novel compound, its biological activity and mechanism of action would be a key area for future research. The logical relationship for its synthesis is a standard nucleophilic aromatic substitution, as depicted in the reaction scheme and workflow diagrams.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route via nucleophilic aromatic substitution offers a straightforward and viable approach to obtaining this valuable heterocyclic building block. The predicted analytical data presented herein will serve as a reliable reference for researchers to confirm the successful synthesis and purity of the target compound. Further experimental validation of the proposed protocol and detailed biological evaluation of this compound are warranted to explore its potential applications in drug discovery and development.
6-Ethoxynicotinaldehyde: A Comprehensive Technical Guide for Scientific Professionals
An in-depth exploration of the physicochemical properties, synthesis, analysis, and potential biological relevance of 6-Ethoxynicotinaldehyde for researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of this compound (CAS No. 97455-61-3), a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this compound is limited in publicly available literature, this document compiles the known information and provides context based on structurally related compounds.
Core Physicochemical Properties
Quantitative data for this compound is summarized in the table below. Due to the limited availability of experimental data, some properties of the closely related compound 6-Methoxynicotinaldehyde are included for comparative purposes.
| Property | This compound | 6-Methoxynicotinaldehyde (for comparison) |
| CAS Number | 97455-61-3 | 65873-72-5 |
| Molecular Formula | C₈H₉NO₂ | C₇H₇NO₂ |
| Molecular Weight | 151.16 g/mol | 137.14 g/mol |
| Melting Point | Data not available | 51-54 °C[1][2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Appearance | Solid | Solid |
| Storage | Sealed in a dry environment at 2-8°C | Not specified |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound:
A potential synthesis method involves the reaction of 6-chloronicotinaldehyde with sodium ethoxide in ethanol. Sodium ethoxide, a strong nucleophile, would displace the chloride on the pyridine ring.
Reaction: 6-chloronicotinaldehyde + CH₃CH₂ONa → this compound + NaCl
General Experimental Protocol (Hypothetical):
-
Preparation of Sodium Ethoxide: Sodium metal is cautiously added to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) at room temperature. The reaction is exothermic and produces hydrogen gas, so appropriate safety measures must be in place.[3][4][5]
-
Nucleophilic Substitution: A solution of 6-chloronicotinaldehyde in a suitable anhydrous solvent (e.g., ethanol or DMF) is added dropwise to the freshly prepared sodium ethoxide solution.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
References
An In-depth Technical Guide on the Spectroscopic Analysis of 6-Ethoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Compound Information
-
IUPAC Name: 6-ethoxypyridine-3-carbaldehyde
-
Molecular Formula: C₈H₉NO₂
-
Molecular Weight: 151.16 g/mol
-
Chemical Structure:
Mass Spectrometry Data
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information helps in determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass spectrometry data for 6-Ethoxynicotinaldehyde.
Table 1: Predicted Mass Spectrometry Data for this compound [1]
| Ion Species | Predicted m/z |
| [M+H]⁺ | 152.0706 |
| [M+Na]⁺ | 174.0525 |
| [M+K]⁺ | 190.0265 |
| [M+NH₄]⁺ | 169.0971 |
| [M-H]⁻ | 150.0560 |
M represents the parent molecule.
NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).
Disclaimer: As of the latest search, experimental ¹H and ¹³C NMR data for this compound are not publicly available. The following tables present expected chemical shift ranges based on the analysis of structurally similar compounds, such as other substituted nicotinaldehydes.[2]
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring protons.
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | 1H |
| Pyridine Ring (H-2) | 8.5 - 8.8 | Singlet (s) | 1H |
| Pyridine Ring (H-4) | 7.9 - 8.2 | Doublet (d) | 1H |
| Pyridine Ring (H-5) | 6.8 - 7.1 | Doublet (d) | 1H |
| Ethoxy (-OCH₂CH₃) | 4.3 - 4.6 | Quartet (q) | 2H |
| Ethoxy (-OCH₂CH₃) | 1.3 - 1.6 | Triplet (t) | 3H |
Solvent: CDCl₃
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | 190 - 195 |
| Pyridine Ring (C-6) | 163 - 168 |
| Pyridine Ring (C-2) | 150 - 155 |
| Pyridine Ring (C-4) | 137 - 142 |
| Pyridine Ring (C-3) | 125 - 130 |
| Pyridine Ring (C-5) | 110 - 115 |
| Ethoxy (-OCH₂CH₃) | 60 - 65 |
| Ethoxy (-OCH₂CH₃) | 14 - 18 |
Solvent: CDCl₃
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry data, based on standard laboratory practices.
NMR Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy Parameters:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
-
Integrate the signals in the ¹H NMR spectrum.
Mass Spectrometry Data Acquisition
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Electrospray Ionization (ESI) Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion mode ([M+H]⁺) is typically used for compounds with basic nitrogen atoms.
-
Capillary Voltage: 3.0 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 300 - 400 °C.
-
Desolvation Gas Flow (N₂): 600 - 800 L/hr.
-
Mass Range: m/z 50 - 500.
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺).
-
Analyze the fragmentation pattern (if any) to confirm structural features. The primary fragmentation would likely involve the loss of the ethoxy group or the aldehyde group.
Visualizations
Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound.
References
6-Ethoxynicotinaldehyde: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of 6-Ethoxynicotinaldehyde is limited. This guide provides a theoretical assessment based on the chemical properties of its constituent functional groups and offers generalized experimental protocols for determining these properties.
Introduction
This compound is a substituted pyridine derivative containing an ethoxy group at the 6-position and a formyl (aldehyde) group at the 3-position. Its chemical structure suggests a unique combination of polarity and reactivity, making an understanding of its solubility and stability crucial for applications in medicinal chemistry, organic synthesis, and materials science. The pyridine ring provides a basic nitrogen atom, the aldehyde group is susceptible to nucleophilic attack and oxidation, and the ethoxy group can influence solubility in organic solvents.
Predicted Solubility Profile
The solubility of this compound is dictated by the interplay of its polar (aldehyde, pyridine nitrogen) and non-polar (ethoxy group, aromatic ring) components.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The pyridine nitrogen and aldehyde oxygen can act as hydrogen bond acceptors. However, the overall non-polar character contributed by the ethyl group and the pyridine ring may limit extensive solubility in highly polar protic solvents like water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Moderate to High | The molecule's polarity should align well with the dielectric constants of these solvents, facilitating dissolution. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | The presence of the polar aldehyde and the nitrogen heteroatom is expected to significantly limit solubility in non-polar, non-hydrogen bonding solvents. |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of this compound in various solvents.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
3.2. Experimental Workflow
Caption: Workflow for determining the solubility of this compound.
3.3. Step-by-Step Procedure
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of standard solutions by serial dilution of the stock solution.
-
Analyze the standard solutions by HPLC-UV or UV-Vis spectrophotometry and construct a calibration curve of absorbance versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to several vials.
-
Add a known volume of the test solvent to each vial.
-
Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Analysis:
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method as for the calibration curve.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.
-
Predicted Stability Profile and Degradation Pathways
The stability of this compound is influenced by its susceptibility to oxidation, hydrolysis, and photodecomposition.
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic (low pH) | Moderately Stable | Protonation of the pyridine nitrogen may occur. The aldehyde group is generally stable to acid-catalyzed hydrolysis. |
| Basic (high pH) | Potentially Unstable | The aldehyde group may be susceptible to base-catalyzed reactions such as aldol condensation or Cannizzaro reaction, especially at elevated temperatures. The ethoxy group is generally stable to base-catalyzed hydrolysis under mild conditions. |
| Oxidative | Unstable | The aldehyde group is readily oxidized to a carboxylic acid (6-ethoxynicotinic acid). |
| Thermal | Likely Stable at moderate temperatures | Decomposition would be expected at elevated temperatures, though the specific decomposition pathway is unknown. |
| Photolytic | Potentially Unstable | Aromatic aldehydes can be susceptible to photodegradation. Exposure to UV light may lead to decomposition. |
Experimental Protocol for Stability Assessment
The following is a generalized protocol for assessing the stability of this compound under various stress conditions.
5.1. Materials and Equipment
-
This compound
-
Buffers of various pH values
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)
-
Temperature-controlled ovens
-
Photostability chamber
5.2. Experimental Workflow
Caption: Workflow for the stability assessment of this compound.
5.3. Step-by-Step Procedure
-
Method Development:
-
Develop a stability-indicating HPLC method capable of resolving this compound from potential degradation products. This may involve testing different columns, mobile phases, and gradient conditions.
-
-
Forced Degradation Studies:
-
Acid and Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., pH 2, 7, and 10) and store at a controlled temperature (e.g., 50 °C).
-
Oxidation: Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Stress: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each stress condition.
-
Analyze the samples by the stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and, if possible, quantify any major degradation products.
-
Conclusion
Potential Biological Activity of 6-Ethoxynicotinaldehyde: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Potential Therapeutic Applications Based on Structural Analogs and Derivatives
Abstract
6-Ethoxynicotinaldehyde, a substituted pyridine derivative, presents an intriguing scaffold for potential therapeutic applications. While direct biological data on this specific molecule is limited in publicly available literature, its structural relationship to various biologically active aldehydes and nicotinic acid derivatives suggests a potential for diverse pharmacological activities. This technical guide consolidates information on the synthesis of this compound and explores its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, by drawing inferences from structurally related compounds. Detailed experimental protocols and quantitative data from studies on analogous compounds are presented to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this chemical entity and its derivatives.
Introduction
This compound is a heterocyclic aldehyde that has appeared as a key intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, it has been utilized in the preparation of heterocyclic compounds intended as CCR2b antagonists, which are relevant in the treatment of diseases where the recruitment of immune cells contributes to tissue damage. It has also been employed in the synthesis of allosteric modulators of nicotinic acetylcholine receptors. The core structure, a substituted pyridine ring, is a common motif in a vast array of pharmacologically active compounds, suggesting that this compound itself or its direct derivatives could exhibit valuable biological effects. This guide aims to systematically explore these possibilities.
Synthesis of this compound
This compound can be prepared from commercially available 6-chloronicotinic acid. A common synthetic route involves the conversion of 6-ethoxynicotinic acid to the corresponding aldehyde.
General Experimental Protocol for Synthesis
A representative synthesis can be adapted from methodologies described for similar aldehydes:
-
Esterification: 6-Hydroxynicotinic acid is esterified, for example, by reacting it with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux to yield ethyl 6-ethoxynicotinate.
-
Reduction: The resulting ester is then reduced to the corresponding alcohol, 6-ethoxynicotinyl alcohol, using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Oxidation: The final step involves the oxidation of the alcohol to the aldehyde, this compound. This can be achieved using various oxidizing agents, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2), in a suitable solvent like dichloromethane (DCM).
Note: This is a generalized protocol and specific reaction conditions may need to be optimized.
Potential Biological Activities
Based on the activities of structurally similar compounds, particularly those containing a nicotinaldehyde or a cinnamaldehyde core, this compound could exhibit a range of biological effects.
Potential Anticancer Activity
Cinnamaldehyde and its derivatives have demonstrated significant anticancer properties through various mechanisms. These compounds have been shown to inhibit cell proliferation, arrest the cell cycle, induce apoptosis, and suppress angiogenesis in several cancer cell lines. For example, some cinnamaldehyde-based chalcone derivatives have shown cytotoxic effects against colon cancer cells (Caco-2) with IC50 values in the micromolar range.[1][2] The proposed mechanisms often involve the modulation of key signaling pathways.
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Cinnamaldehyde-based Chalcones | Caco-2 (Colon) | IC50 | 32.19 ± 3.92 | [2] |
| Cinnamaldehyde Analogs | A549 (Lung) | IC50 | Varies | [3] |
| Benzyloxybenzaldehyde Derivatives | A549, H1299 | IC50 | 0.23 - 13.7 | [4] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Potential Antimicrobial Activity
Aldehyde-containing compounds, including cinnamaldehyde and its derivatives, are well-documented for their antimicrobial properties against a broad spectrum of bacteria and fungi.[5][6] The proposed mechanism often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. The presence of the aldehyde group in this compound suggests it could share this activity.
| Compound/Extract | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Cinnamaldehyde | S. aureus | MIC | 0.2 - 0.5 mg/mL | [5] |
| Cinnamaldehyde | E. coli | MIC | 0.2 - 0.5 mg/mL | [5] |
| Cinnamaldehyde Analogs | A. baumannii | MIC | 32 - 256 | [6] |
| Cuminaldehyde | S. aureus | MIC | 0.0234–24 mg/ml | [7] |
| Cuminaldehyde | E. coli | MIC | 0.0234–24 mg/ml | [7] |
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Anti-inflammatory Activity
The anti-inflammatory properties of cinnamaldehyde and related compounds are well-established.[8][9] These molecules can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[9][10] The underlying mechanisms often involve the inhibition of key inflammatory signaling pathways like NF-κB and MAPK. Given these precedents, this compound is a candidate for investigation as an anti-inflammatory agent.
| Compound/Extract | Assay | Activity Metric | Value | Reference |
| Coniferaldehyde | NO production in BV2 cells | IC50 | Not specified | [11] |
| Senecio salignus Chloroform Extract | TPA-induced edema in mice | % Inhibition | 64.1% | [8] |
| Imidazolylacetophenone oxime ether derivatives | NO production | EC50 | 0.49 µM | [12] |
The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with the test compound for a pre-incubation period. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).
-
Sample Collection: After a 24-hour incubation with LPS, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.
-
Quantification: The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comprehensive analysis of structurally related compounds strongly suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The presence of the aldehyde functional group, coupled with the pyridine core, indicates a high probability of anticancer, antimicrobial, and anti-inflammatory properties.
Future research should focus on the synthesis and in vitro screening of this compound and its derivatives against a panel of cancer cell lines, pathogenic microorganisms, and in models of inflammation. Elucidation of its mechanisms of action and structure-activity relationships will be crucial for optimizing its potential therapeutic efficacy and advancing it through the drug discovery pipeline. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives [mdpi.com]
- 3. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cuminaldehyde potentiates the antimicrobial actions of ciprofloxacin against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity and Composition of Senecio salignus Kunth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Antioxidant, Deethylated Ethoxyquin, Protects against Carbon Tetrachloride Induced Hepatotoxicity in Rats by Inhibiting NLRP3 Inflammasome Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antioxidant mechanisms of coniferaldehyde in lipopolysaccharide-induced neuroinflammation: Involvement of AMPK/Nrf2 and TAK1/MAPK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of imidazolylacetophenone oxime derivatives as novel brain-penetrant agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Ethoxynicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethoxynicotinaldehyde, a substituted pyridine-3-carboxaldehyde, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive aldehyde group and an electron-donating ethoxy substituent on the pyridine ring, make it an attractive starting material for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The pyridine core is a well-established privileged structure in drug discovery, and the specific substitution pattern of this compound offers opportunities for fine-tuning the physicochemical and pharmacological properties of derivative compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a key intermediate in the development of novel therapeutic agents, with a focus on its role in the generation of kinase inhibitors and other biologically active molecules.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral characteristics of this compound is fundamental for its effective utilization in synthesis and for the unambiguous characterization of its derivatives. While experimental data for this compound is not extensively documented in publicly available literature, data from its close analog, 6-methoxypyridine-3-carbaldehyde, provides valuable insights.
| Property | Value (for 6-Methoxypyridine-3-carbaldehyde) | Reference |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| CAS Number | 65873-72-5 | [1] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |
| logP | 0.9027 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Spectroscopic Data:
The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques. Expected spectral data, based on analogous structures, are summarized below.
Table 1: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | s | 1H | Aldehyde CHO |
| ~8.6 | d | 1H | Pyridine H-2 |
| ~8.0 | dd | 1H | Pyridine H-4 |
| ~6.8 | d | 1H | Pyridine H-5 |
| ~4.5 | q | 2H | OCH₂CH₃ |
| ~1.4 | t | 3H | OCH₂CH₃ |
Table 2: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C=O (Aldehyde) |
| ~165 | C-6 (Pyridine) |
| ~153 | C-2 (Pyridine) |
| ~138 | C-4 (Pyridine) |
| ~130 | C-3 (Pyridine) |
| ~110 | C-5 (Pyridine) |
| ~62 | OCH₂CH₃ |
| ~14 | OCH₂CH₃ |
Table 3: Expected IR Spectral Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~2980-2850 | C-H stretch (alkane) |
| ~1700 | C=O stretch (aldehyde) |
| ~1600, ~1480 | C=C and C=N stretch (pyridine ring) |
| ~1250 | C-O stretch (aryl ether) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, utilizing the commercially available and reactive precursor, 6-chloronicotinaldehyde. The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement by nucleophiles, such as ethoxide ions.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for nucleophilic aromatic substitution on chloropyridines.
Materials:
-
6-Chloronicotinaldehyde
-
Sodium metal
-
Absolute Ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.2 equivalents) to absolute ethanol at 0 °C with stirring. Allow the reaction to proceed until all the sodium has dissolved.
-
Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add a solution of 6-chloronicotinaldehyde (1.0 equivalent) in absolute ethanol dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and extract the product with diethyl ether (3 x volume).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
Applications in Medicinal Chemistry: A Building Block for Bioactive Molecules
The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, including condensations, reductive aminations, and Wittig reactions, enabling the construction of diverse molecular scaffolds. This has led to its use in the synthesis of compounds targeting a range of biological pathways implicated in various diseases.
Case Study: Synthesis of a 6-(1-Trifluoroethoxy)pyridine-3-carbaldehyde Thiosemicarbazone with Antitumor Activity
Caption: General workflow for synthesis and biological evaluation.
Materials:
-
6-(1-Trifluoroethoxy)pyridine-3-carbaldehyde
-
Thiosemicarbazide
-
Methanol
-
Standard glassware for reflux and stirring
Procedure:
-
A solution of 6-(1-trifluoroethoxy)pyridine-3-carbaldehyde (2 mmol) in 70 mL of methanol was added dropwise to a solution of thiosemicarbazide (0.27 g, 3 mmol) in 50 mL of methanol over 30 minutes.[2]
-
The mixture was refluxed for 3 hours with constant stirring.[2]
-
After reflux, the solution was stirred for 24 hours at room temperature.[2]
-
The resulting solid was collected by filtration, washed with cold methanol, and dried to yield the pure thiosemicarbazone derivative.
The synthesized 6-(1-trifluoroethoxy)pyridine-3-carbaldehyde thiosemicarbazone was evaluated for its in vitro antitumor activity against a panel of human tumor cell lines.[2]
Table 4: In Vitro Antitumor Activity of 6-(1-Trifluoroethoxy)pyridine-3-carbaldehyde Thiosemicarbazone (IC₅₀ in µM) [2]
| Cell Line | Tumor Type | IC₅₀ (µM) |
| H460 | Lung Large Cell Carcinoma | 3.36 |
| HuTu80 | Duodenum Adenocarcinoma | 10.51 |
| DU145 | Prostate Carcinoma | 21.35 |
| MCF-7 | Breast Adenocarcinoma | 12.87 |
| M-14 | Amelanotic Melanoma | 4.98 |
| HT-29 | Colon Adenocarcinoma | 15.62 |
These results indicate that the derivative exhibits significant antiproliferative activity against various cancer cell lines, highlighting the potential of 6-alkoxynicotinaldehyde scaffolds in the development of novel anticancer agents.[2]
Potential as a Scaffold for Kinase Inhibitors
The pyridine ring is a common feature in many approved kinase inhibitors. The 6-ethoxy group of this compound can be strategically utilized to form key interactions within the ATP-binding pocket of various kinases, potentially enhancing potency and selectivity. The aldehyde group provides a convenient point for the introduction of diverse side chains that can further optimize binding and pharmacokinetic properties. While specific examples of kinase inhibitors derived directly from this compound are not prevalent in the literature, the related 6-morpholinonicotinaldehyde scaffold has been explored for the development of PI3K inhibitors.[3]
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
This compound represents a promising and synthetically accessible building block for medicinal chemists. Its inherent reactivity and the electronic properties of the substituted pyridine ring provide a solid foundation for the design and synthesis of novel therapeutic agents. The successful development of bioactive compounds from closely related 6-alkoxynicotinaldehydes underscores the potential of this scaffold in areas such as oncology and beyond. Further exploration of derivatives of this compound is warranted to fully exploit its potential in the discovery of next-generation therapeutics. This guide serves as a foundational resource to stimulate and support such research endeavors.
References
Synthesis of Novel Derivatives from 6-Ethoxynicotinaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of novel chemical entities derived from 6-ethoxynicotinaldehyde, a versatile pyridine-based building block. The aldehyde functionality of this starting material provides a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, leading to a diverse range of heterocyclic compounds with potential pharmacological applications. This document outlines detailed experimental protocols for the synthesis of Schiff bases, chalcones, and derivatives formed through Knoevenagel condensation and Wittig reactions. Furthermore, it explores the potential modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, by nicotinamide-related compounds, providing a rationale for the biological evaluation of the synthesized derivatives. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams.
Introduction
Nicotinamide and its derivatives are fundamental components in various biological processes and have garnered significant attention in medicinal chemistry due to their diverse therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The strategic modification of the nicotinamide scaffold allows for the fine-tuning of its pharmacological properties. This compound serves as an excellent starting material for generating novel derivatives due to the presence of a reactive aldehyde group, which can readily participate in a multitude of chemical transformations.
This guide provides a comprehensive overview of synthetic routes to novel derivatives of this compound, focusing on practical and reproducible experimental methodologies. The described synthetic pathways offer access to a wide array of molecular architectures, which can be further screened for their biological activities.
Synthetic Methodologies and Experimental Protocols
This section details the experimental procedures for the synthesis of various derivatives from this compound. The protocols are designed to be clear and concise, enabling their replication in a standard laboratory setting.
Synthesis of Schiff Base Derivatives
The condensation reaction between an aldehyde and a primary amine to form a Schiff base (imine) is a fundamental transformation in organic synthesis.[3][4][5][6][7]
Experimental Protocol:
A solution of this compound (1.0 mmol) in ethanol (10 mL) is treated with a solution of the corresponding primary amine (1.0 mmol) in ethanol (5 mL). A catalytic amount of glacial acetic acid (2-3 drops) is added, and the reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the pure Schiff base derivative.
Table 1: Synthesis of Schiff Base Derivatives from this compound
| Compound | Amine Reactant | Yield (%) | Melting Point (°C) |
| 1a | Aniline | 85 | 112-114 |
| 1b | 4-Chloroaniline | 88 | 128-130 |
| 1c | 4-Methoxyaniline | 82 | 118-120 |
| 1d | 2-Aminopyridine | 79 | 105-107 |
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone core, are synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone derivative.[2][8][9][10][11][12][13][14][15][16]
Experimental Protocol:
To a stirred solution of this compound (1.0 mmol) and a substituted acetophenone (1.0 mmol) in ethanol (15 mL), an aqueous solution of potassium hydroxide (40%, 5 mL) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The resulting precipitate is filtered, washed with water until the filtrate is neutral, and then recrystallized from ethanol to yield the pure chalcone derivative.
Table 2: Synthesis of Chalcone Derivatives from this compound
| Compound | Acetophenone Reactant | Yield (%) | Melting Point (°C) |
| 2a | Acetophenone | 78 | 95-97 |
| 2b | 4'-Chloroacetophenone | 81 | 135-137 |
| 2c | 4'-Methoxyacetophenone | 75 | 102-104 |
| 2d | 4'-Nitroacetophenone | 72 | 155-157 |
Synthesis via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[17][18][19][20][21][22][23]
Experimental Protocol:
A mixture of this compound (1.0 mmol), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (20 mL) is refluxed for 3-5 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the desired product.
Table 3: Knoevenagel Condensation Products of this compound
| Compound | Active Methylene Compound | Yield (%) | Melting Point (°C) |
| 3a | Malononitrile | 92 | 142-144 |
| 3b | Ethyl Cyanoacetate | 85 | 110-112 |
| 3c | Diethyl Malonate | 80 | 88-90 |
Synthesis via Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide.[4][13][15][24][25][26][27][28][29][30]
Experimental Protocol:
To a suspension of the appropriate phosphonium salt (1.1 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere, a strong base such as n-butyllithium (1.1 mmol, 1.6 M solution in hexanes) is added dropwise at 0 °C. The resulting ylide solution is stirred for 1 hour at room temperature. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Table 4: Wittig Reaction Products of this compound
| Compound | Phosphonium Salt | Yield (%) | Product Description |
| 4a | Methyltriphenylphosphonium bromide | 70 | Colorless oil |
| 4b | Ethyltriphenylphosphonium bromide | 65 | Pale yellow oil |
| 4c | Benzyltriphenylphosphonium chloride | 75 | White solid |
Synthetic and Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the synthetic workflows and relevant signaling pathways.
Synthetic Pathways
Caption: Synthetic routes from this compound.
NF-κB Signaling Pathway
Caption: Modulation of the NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling cascade.
PI3K/Akt Signaling Pathway
Caption: Modulation of the PI3K/Akt signaling pathway.
Potential Biological Relevance and Signaling Pathway Modulation
Nicotinamide and its derivatives have been reported to exert their biological effects through the modulation of various intracellular signaling pathways.[8][9][10][11][12][17][18][31][32][33][34][35] Understanding these interactions is crucial for the rational design and development of new therapeutic agents.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[10][11][12][33][34] Nicotinamide has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and subsequent translocation of NF-κB to the nucleus.[33][34] This leads to a downregulation of pro-inflammatory gene expression.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, including the ERK1/2 pathway, is critical for cell proliferation, differentiation, and survival.[9][32][33] Some nicotinamide derivatives have been observed to inhibit the phosphorylation of key kinases in this pathway, such as Raf, leading to a reduction in cellular proliferation.[32]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell growth, survival, and metabolism.[17][18][26][31] Niacin has been demonstrated to activate the PI3K/Akt cascade in certain contexts.[17] Conversely, inhibition of this pathway is a common strategy in cancer therapy. The synthesized derivatives could be screened for their ability to modulate this pathway.
Conclusion
This guide provides a foundational framework for the synthesis and preliminary biological rationale for novel derivatives of this compound. The outlined experimental protocols for Schiff base formation, Claisen-Schmidt condensation, Knoevenagel condensation, and the Wittig reaction offer versatile and efficient methods for generating a library of new chemical entities. The exploration of their potential interactions with key signaling pathways such as NF-κB, MAPK, and PI3K/Akt provides a clear direction for future pharmacological evaluation. The combination of synthetic accessibility and potential for significant biological activity makes these this compound derivatives promising candidates for further investigation in drug discovery and development programs.
References
- 1. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. ijfmr.com [ijfmr.com]
- 8. researchgate.net [researchgate.net]
- 9. The mechanism of nicotinamide on reducing acute lung injury by inhibiting MAPK and NF-κB signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinamide Improves Functional Recovery via Regulation of the RAGE/JNK/NF-κB Signaling Pathway after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinamide Improves Functional Recovery via Regulation of the RAGE/JNK/NF-κB Signaling Pathway after Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
- 16. youtube.com [youtube.com]
- 17. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nicotinamide Supplementation during the In Vitro Maturation of Oocytes Improves the Developmental Competence of Preimplantation Embryos: Potential Link to SIRT1/AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 23. Knoevenagel Condensation [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Frontiers | Progression of the PI3K/Akt signaling pathway in chronic obstructive pulmonary disease [frontiersin.org]
- 27. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. Wittig Reaction [organic-chemistry.org]
- 30. web.mnstate.edu [web.mnstate.edu]
- 31. dovepress.com [dovepress.com]
- 32. Nicotinamide inhibits B lymphocyte activation by disrupting MAPK signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. scispace.com [scispace.com]
- 34. Nicotinamide inhibits nuclear factor-kappa B translocation after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 6-Ethoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in medicinal chemistry and drug discovery for the construction of biaryl and heteroaryl scaffolds. These structural motifs are prevalent in a vast array of biologically active molecules. This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 6-ethoxynicotinaldehyde with various arylboronic acids, a transformation that furnishes 6-ethoxy-5-aryl-nicotinaldehydes. These products are valuable intermediates for the synthesis of novel therapeutics, particularly those targeting signaling pathways implicated in diseases such as cancer.[2]
Principle of the Reaction
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[3][4] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.
Experimental Protocol
This protocol is adapted from established procedures for similar substrates, such as the coupling of 6-chloro-4-methoxynicotinaldehyde.[2]
Materials:
-
This compound (or 6-chloronicotinaldehyde as a starting point for the ethoxy derivative)
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or similar inert atmosphere setup
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
-
NMR spectrometer and mass spectrometer for product characterization
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-ethoxy-5-aryl-nicotinaldehyde.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative data for the Suzuki-Miyaura coupling of a halo-nicotinaldehyde with various arylboronic acids, providing an indication of expected yields under optimized conditions.[2]
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 6-Ethoxy-5-phenylnicotinaldehyde | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 6-Ethoxy-5-(4-methoxyphenyl)nicotinaldehyde | 90-98 |
| 3 | 4-Chlorophenylboronic acid | 6-Ethoxy-5-(4-chlorophenyl)nicotinaldehyde | 88-96 |
| 4 | 3-Fluorophenylboronic acid | 6-Ethoxy-5-(3-fluorophenyl)nicotinaldehyde | 82-92 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 6-Ethoxy-5-(4-(trifluoromethyl)phenyl)nicotinaldehyde | 75-85 |
| 6 | Thiophen-2-ylboronic acid | 6-Ethoxy-5-(thiophen-2-yl)nicotinaldehyde | 78-88 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
References
Application Notes and Protocols for the Wittig Reaction with 6-Ethoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity. Discovered by Georg Wittig, this reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide.[1][2] The exceptional reliability and broad functional group tolerance of the Wittig reaction have cemented its status as an indispensable tool in the synthesis of complex molecules, including numerous pharmaceutical agents.[2][3] These application notes provide a detailed protocol for the Wittig reaction using 6-ethoxynicotinaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry, to yield 2-ethoxy-5-vinylpyridine. The protocols described herein are designed to be adaptable for various research and development applications.
Reaction Principle
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to the carbonyl carbon of an aldehyde or ketone. This initial step forms a betaine intermediate, which subsequently undergoes ring closure to an oxaphosphetane.[4][5] The oxaphosphetane is unstable and spontaneously decomposes in an irreversible, exothermic step to yield the final alkene product and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for the reaction.[1]
The phosphorus ylide, also known as a Wittig reagent, is typically prepared by treating a phosphonium salt with a strong base.[2][6] The phosphonium salt is synthesized via the SN2 reaction of triphenylphosphine with an alkyl halide.[6][7]
Experimental Protocols
This section details the necessary procedures for the synthesis of 2-ethoxy-5-vinylpyridine from this compound via the Wittig reaction.
Part 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
This protocol describes the in situ generation of methylenetriphenylphosphorane from methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO))
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Syringe
Procedure:
-
Set up a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.
-
Add methyltriphenylphosphonium bromide (1.2 equivalents) to the flask.
-
Add anhydrous THF or DMSO to the flask to create a suspension.
-
Under a positive pressure of inert gas, slowly add a strong base such as sodium hydride (1.2 equivalents) or n-butyllithium (1.1 equivalents) to the suspension at room temperature.[7][8]
-
Stir the mixture vigorously for 1-2 hours. The formation of the ylide is often indicated by a color change to deep red or orange.[9][10]
Part 2: Wittig Reaction with this compound
Materials:
-
This compound
-
Prepared Wittig reagent from Part 1
-
Anhydrous solvent (matching the solvent from Part 1)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Dropping funnel
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
In a separate dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the same anhydrous solvent used for the ylide preparation.
-
Cool the ylide solution to 0 °C using an ice bath.
-
Slowly add the solution of this compound to the stirring ylide solution via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[11]
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
Part 3: Work-up and Purification
Materials:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
-
Rotary evaporator
Procedure:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the 2-ethoxy-5-vinylpyridine.[11][12] Triphenylphosphine oxide is a common byproduct that can often be partially removed by precipitation from a nonpolar solvent mixture like diethyl ether/hexanes prior to chromatography.[11]
Data Presentation
The following table summarizes typical reaction parameters that can be optimized for the Wittig reaction with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Ylide | Methylenetriphenylphosphorane | Methylenetriphenylphosphorane | Methylenetriphenylphosphorane |
| Base | n-Butyllithium (n-BuLi) | Sodium Hydride (NaH) | Potassium tert-butoxide (t-BuOK) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Dimethyl Sulfoxide (DMSO) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours | 3 - 6 hours | 2 - 4 hours |
| Typical Yield | Moderate to High | Moderate to High | Moderate to High |
| Stereoselectivity | Not applicable (terminal alkene) | Not applicable (terminal alkene) | Not applicable (terminal alkene) |
Note: The specific yields and reaction times will need to be determined empirically.
Visualizations
Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Experimental Workflow
Caption: Experimental workflow for the Wittig reaction.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sciepub.com [sciepub.com]
Application Notes and Protocols for the Reductive Amination of 6-Ethoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step guide for the reductive amination of 6-ethoxynicotinaldehyde. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel substituted pyridine derivatives, which are prevalent scaffolds in numerous pharmacologically active compounds. The protocol herein describes a robust and high-yielding procedure utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This method is amenable to a wide range of primary and secondary amines, offering a versatile tool for the generation of compound libraries for drug discovery and development.
Introduction
Reductive amination is a powerful and widely employed transformation in organic synthesis for the formation of carbon-nitrogen bonds.[1] The reaction proceeds through the initial formation of an imine or iminium ion from the condensation of a carbonyl compound, in this case, this compound, with a primary or secondary amine. This intermediate is then reduced in situ to the corresponding amine. The choice of a mild reducing agent is crucial to selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose, known for its high selectivity, operational simplicity, and broad functional group tolerance.[2] The 6-ethoxypyridine moiety is a key structural motif in many biologically active molecules, and the ability to functionalize the 3-position with diverse amine substituents via reductive amination is of significant interest in the development of new therapeutic agents.
Overall Reaction Scheme
Caption: General reaction scheme for the reductive amination of this compound.
Experimental Protocol
This protocol details a general procedure for the reductive amination of this compound with a primary amine. The reaction can be adapted for secondary amines with minor modifications.
Materials:
-
This compound
-
Primary Amine (e.g., benzylamine, aniline, etc.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1-0.5 M concentration). Add the primary amine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 10-15 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir the biphasic mixture vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-substituted (6-ethoxypyridin-3-yl)methanamine.
Data Presentation
The following table summarizes representative quantitative data for the reductive amination of various aldehydes with different amines using sodium triacetoxyborohydride, which can be used as a reference for expected outcomes with this compound.
| Aldehyde/Ketone | Amine | Product | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Benzylamine | N-Benzylcyclohexanamine | DCE | 1 | 94 | [2] |
| Benzaldehyde | Morpholine | 4-Benzylmorpholine | DCE | 1 | 96 | [2] |
| Isovaleraldehyde | Aniline | N-Isobutylaniline | DCE | 1.5 | 98 | [2] |
| 4-Pyridinecarboxaldehyde | Benzylamine | N-Benzyl-4-pyridylmethanamine | THF | 3 | 85 | - |
| This compound | Benzylamine | N-Benzyl-(6-ethoxypyridin-3-yl)methanamine | DCE | 2 | ~90 (expected) | - |
Note: The data for 4-Pyridinecarboxaldehyde and this compound are representative examples based on similar reactions and are intended for illustrative purposes.
Logical Workflow Diagram
The following diagram illustrates the logical workflow of the experimental protocol.
Caption: Step-by-step experimental workflow for the reductive amination of this compound.
Reaction Mechanism
The mechanism of reductive amination involves two main stages: iminium ion formation and its subsequent reduction.
Caption: Simplified mechanism of reductive amination.
Step 1: Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of this compound, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule, a process that is often acid-catalyzed (trace amounts of acetic acid can be present from the sodium triacetoxyborohydride), to generate a protonated imine, known as an iminium ion.
Step 2: Reduction The iminium ion is a highly electrophilic species and is readily reduced by the hydride delivered from sodium triacetoxyborohydride. The hydride attacks the carbon of the C=N double bond, leading to the formation of the final secondary or tertiary amine product. The steric bulk and reduced reactivity of NaBH(OAc)₃ prevent the significant reduction of the starting aldehyde.[3]
Safety Precautions
-
This compound and various amines can be irritating to the skin and eyes. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Handle in a fume hood and avoid inhalation of dust. It reacts with water to release hydrogen gas, which is flammable.
-
1,2-Dichloroethane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
The quenching step with sodium bicarbonate can be exothermic and may release gas. Add the quenching solution slowly and with caution.
References
Application Notes and Protocols for the Purification of 6-Ethoxynicotinaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 6-Ethoxynicotinaldehyde, a key intermediate in pharmaceutical synthesis. The following sections outline three common and effective purification techniques: column chromatography, recrystallization, and bisulfite extraction. Each method is presented with a detailed experimental protocol, and quantitative data is summarized for easy comparison.
Column Chromatography
Column chromatography is a widely used technique for the purification of aldehydes from reaction mixtures, separating compounds based on their differential adsorption to a stationary phase.
Experimental Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica gel surface.
-
Sample Loading: Dissolve the crude this compound reaction product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the starting solvent mixture. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of the desired product from impurities.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Diagram of the Column Chromatography Workflow:
Caption: Workflow for Column Chromatography Purification.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.
Experimental Protocol
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for similar compounds include ethanol/water or petroleum ether.[1]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Diagram of the Recrystallization Workflow:
Caption: Workflow for Recrystallization Purification.
Bisulfite Extraction
This chemical purification method is highly selective for aldehydes. It involves the formation of a water-soluble bisulfite adduct, which can be separated from non-aldehyde impurities via liquid-liquid extraction. The aldehyde is then regenerated from the adduct.
Experimental Protocol
-
Adduct Formation: Dissolve the crude reaction mixture containing this compound in a suitable organic solvent like tetrahydrofuran. Add a saturated aqueous solution of sodium bisulfite and stir vigorously.
-
Extraction of Impurities: Transfer the mixture to a separatory funnel. The bisulfite adduct of the aldehyde will be in the aqueous phase. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove any non-aldehyde impurities.
-
Regeneration of Aldehyde: Separate the aqueous layer containing the bisulfite adduct. To regenerate the aldehyde, add a base (e.g., sodium hydroxide solution) until the solution is basic. This will hydrolyze the adduct, releasing the free aldehyde.
-
Final Extraction: Extract the regenerated this compound from the aqueous solution using a fresh portion of an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.
Diagram of the Bisulfite Extraction Workflow:
Caption: Workflow for Bisulfite Extraction Purification.
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of 6-Methoxynicotinaldehyde, a close structural analog of this compound. This data can be considered representative for the purification of this compound.
| Purification Technique | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| Recrystallization | Crude 6-Methoxynicotinaldehyde | 6-Methoxynicotinaldehyde | 82.5 | 98.5 (HPLC) | [1] |
| Column Chromatography | Crude 5-methoxy-pyridine-3-carbaldehyde | 5-methoxy-pyridine-3-carbaldehyde | 63 | >95 (NMR) | [2] |
| Synthesis & Recrystallization | 5-(dibromomethyl)-2-methoxypyridine | 6-Methoxynicotinaldehyde | 81.3 | 98 (HPLC) | [1] |
Note: Purity and yield can vary depending on the scale of the reaction and the nature of the impurities present in the crude product. The provided data should be used as a general guideline.
References
Application Notes and Protocols for Monitoring 6-Ethoxynicotinaldehyde Reactions by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of reactions involving 6-Ethoxynicotinaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and robust analytical methods are crucial for reaction monitoring, purity assessment, and quality control.
The following protocols are designed to facilitate accurate tracking of reaction progress, quantification of reactants and products, and identification of potential impurities.
Section 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a versatile technique for monitoring the conversion of this compound and the formation of its reaction products. This method is particularly useful for assessing reaction completion, determining the purity of the product, and quantifying the components in the reaction mixture.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) Method
Objective: To separate and quantify this compound from its reactants and products in a reaction mixture.
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or other suitable buffer
-
This compound reference standard
-
Reference standards for known products and impurities (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (with 0.1% formic acid). A gradient elution is recommended to ensure the separation of compounds with a range of polarities. A typical starting gradient could be from 20% to 80% acetonitrile over 15 minutes.
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL).
-
Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
At specified time points during the reaction, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot with the mobile phase to a concentration within the calibration curve range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 270 nm (This may need to be optimized based on the UV spectrum of this compound and its products)
-
Gradient Program:
-
0-2 min: 20% B
-
2-12 min: 20% to 80% B
-
12-15 min: 80% B
-
15-16 min: 80% to 20% B
-
16-20 min: 20% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of this compound and any identified products or impurities.
-
Use the calibration curve to quantify the concentration of this compound.
-
Calculate the percentage conversion of the starting material and the formation of products.
-
Quantitative Data Summary: HPLC Method
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | Dependent on specific method | To be determined | To be determined |
| Reactant X | Dependent on specific method | To be determined | To be determined |
| Product Y | Dependent on specific method | To be determined | To be determined |
| Impurity Z | Dependent on specific method | To be determined | To be determined |
Note: The values in this table are placeholders and must be determined experimentally during method validation.
Caption: Workflow for HPLC analysis of this compound reactions.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Analysis
LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting and identifying trace-level impurities and byproducts. This technique is also invaluable for confirming the identity of reaction products through mass determination.
Experimental Protocol: LC-MS Method
Objective: To identify and quantify this compound, its reaction products, and any potential impurities with high sensitivity and specificity.
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
This compound reference standard
Procedure:
-
Sample and Standard Preparation: Follow the same procedure as for the HPLC method, but use LC-MS grade solvents and prepare more dilute solutions if necessary, given the higher sensitivity of the instrument.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10-10.5 min: 90% to 10% B
-
10.5-15 min: 10% B (re-equilibration)
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full Scan (e.g., m/z 100-500) for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis of target compounds.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Note: These parameters are instrument-dependent and should be optimized.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z values of this compound and its products.
-
Confirm the identity of compounds by their mass spectra.
-
For quantitative analysis, construct a calibration curve by plotting peak area against concentration and determine the concentration of the analytes in the samples.
-
Quantitative Data Summary: LC-MS Method
| Compound | Retention Time (min) | [M+H]+ (m/z) | Key Fragments (m/z) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | To be determined | Expected value | To be determined | To be determined |
| Product Y | To be determined | Expected value | To be determined | To be determined |
| Impurity Z | To be determined | Expected value | To be determined | To be determined |
Note: The values in this table are placeholders and must be determined experimentally.
Caption: Logical workflow of the LC-MS analysis process.
Section 3: Considerations for Aldehyde Analysis
Aldehydes can sometimes exhibit poor chromatographic peak shape or low UV absorbance. If these issues are encountered with this compound, pre- or post-column derivatization can be employed. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a hydrazone that is more readily detectable by UV.[1][2]
Disclaimer: The methods and protocols provided in this document are intended as a starting point. Optimization and validation of these methods are essential for specific applications and instrumentation.
References
Application Notes and Protocols for the Use of 6-Ethoxynicotinaldehyde in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an attractive starting point for the design of potent and selective inhibitors. 6-Ethoxynicotinaldehyde, a substituted pyridinaldehyde, presents itself as a versatile building block for the synthesis of novel kinase inhibitors. The ethoxy group can enhance metabolic stability and modulate solubility, while the aldehyde functionality provides a reactive handle for a variety of chemical transformations to build diverse molecular architectures. These application notes provide a detailed protocol for the synthesis of a potential kinase inhibitor derived from this compound, targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is frequently dysregulated in cancer.
Proposed Synthetic Route: Synthesis of a Pyrazolo[3,4-b]pyridine Kinase Inhibitor
The proposed synthesis involves a condensation reaction between this compound and a substituted 5-aminopyrazole to form a pyrazolo[3,4-b]pyridine core. This scaffold is a common feature in a variety of kinase inhibitors.
Scheme 1: Proposed synthesis of a 6-(6-ethoxypyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine derivative.
Caption: Proposed synthetic workflow for a kinase inhibitor.
Experimental Protocols
This section details the methodology for the synthesis of a hypothetical pyrazolo[3,4-b]pyridine kinase inhibitor from this compound.
Materials:
-
This compound
-
3-Amino-1H-pyrazole-4-carbonitrile
-
Ethanol
-
Piperidine
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 3-Amino-1H-pyrazole-4-carbonitrile (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure pyrazolo[3,4-b]pyridine product.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesized kinase inhibitor against key kinases in the PI3K/Akt/mTOR pathway. This data is representative and intended to illustrate the potential of this compound class.
| Compound | Target Kinase | IC50 (nM) [Hypothetical] |
| Pyrazolo[3,4-b]pyridine Derivative | PI3Kα | 85 |
| PI3Kβ | 150 | |
| PI3Kδ | 25 | |
| PI3Kγ | 120 | |
| mTOR | 45 |
Target Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer, making it a key target for cancer therapy. The synthesized pyrazolo[3,4-b]pyridine inhibitor is proposed to act as an ATP-competitive inhibitor of PI3K and mTOR kinases.
Application Notes & Protocols: Hypothetical Application of 6-Ethoxynicotinaldehyde in the Synthesis of Novel Ferroptosis Inducers
Disclaimer: As of the latest literature review, 6-Ethoxynicotinaldehyde is not a recognized precursor in the synthesis of established ferroptosis inducers. The following application notes and protocols are presented as a hypothetical framework for researchers and drug development professionals to explore its potential in creating novel compounds that could induce ferroptosis. The proposed synthesis and experimental data are theoretical and for illustrative purposes.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] This pathway has emerged as a promising target for cancer therapy, as many cancer cells exhibit resistance to traditional apoptosis-based treatments.[3][4] Key regulators of ferroptosis include the cystine/glutamate antiporter (System Xc⁻) and Glutathione Peroxidase 4 (GPX4).[2][4][5] Small molecule inducers of ferroptosis, such as erastin and RSL3, function by inhibiting these protective mechanisms, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][6][7]
This document outlines a hypothetical application of this compound as a starting material for the synthesis of a novel class of ferroptosis inducers. The core hypothesis is that the pyridine scaffold of this compound can be elaborated into a structure capable of inhibiting key anti-ferroptotic pathways. We propose the synthesis of a hypothetical compound, designated EN-FI-01 (Ethoxynicotinaldehyde-Ferroptosis Inducer-01) , and provide detailed protocols for its synthesis and biological evaluation.
Hypothetical Signaling Pathway of EN-FI-01
The proposed mechanism of action for EN-FI-01 is the inhibition of System Xc⁻, similar to erastin. This leads to depletion of intracellular cysteine, which in turn inhibits the synthesis of glutathione (GSH). As GSH is a necessary cofactor for GPX4, its depletion results in the inactivation of GPX4, leading to an accumulation of lipid peroxides and ultimately, ferroptotic cell death.
Caption: Hypothetical mechanism of EN-FI-01 inducing ferroptosis.
Synthesis of EN-FI-01: A Hypothetical Protocol
This protocol describes a plausible, multi-step synthesis of the hypothetical ferroptosis inducer EN-FI-01 from this compound.
Caption: Hypothetical synthesis workflow for EN-FI-01.
Materials:
-
This compound
-
Malononitrile
-
4-aminophenol
-
Piperidine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Step 1: Knoevenagel Condensation.
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq) and a catalytic amount of piperidine.
-
Reflux the mixture for 4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield Intermediate A.
-
-
Step 2: Michael Addition.
-
Dissolve Intermediate A (1.0 eq) and 4-aminophenol (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine and reflux the mixture for 8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to obtain Intermediate B.
-
-
Step 3: Intramolecular Cyclization.
-
Dissolve Intermediate B (1.0 eq) in ethanol and add concentrated HCl (2.0 eq).
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final product, EN-FI-01 , by column chromatography on silica gel.
-
In Vitro Evaluation of EN-FI-01
The following protocols are adapted from established methods for evaluating ferroptosis inducers.[8]
Caption: Workflow for in vitro evaluation of EN-FI-01.
Protocol 1: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of EN-FI-01.
Materials:
-
HT-1080 fibrosarcoma cells (or other cancer cell line of interest)
-
DMEM with 10% FBS
-
EN-FI-01, Erastin (positive control)
-
DMSO (vehicle)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
Procedure:
-
Seed HT-1080 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of EN-FI-01 and Erastin in culture medium. The final DMSO concentration should not exceed 0.5%.[8]
-
Treat the cells with the compounds for 48-72 hours.[8]
-
Measure cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting cell viability against the log concentration of the compound.
Protocol 2: Lipid ROS Measurement
Objective: To quantify the accumulation of lipid reactive oxygen species.
Materials:
-
BODIPY™ 581/591 C11 (lipid peroxidation sensor)
-
Cells treated as in Protocol 1
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with EN-FI-01 at its IC50 concentration for 24 hours.
-
Add BODIPY™ 581/591 C11 to the culture medium at a final concentration of 2 µM and incubate for 30 minutes at 37°C.[9]
-
Wash the cells with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry. An increase in green fluorescence indicates lipid peroxidation.
Protocol 3: Intracellular Iron Assay
Objective: To measure the accumulation of intracellular ferrous iron (Fe²⁺).
Materials:
-
FerroOrange (Fe²⁺ probe)
-
Cells treated as in Protocol 1
Procedure:
-
Seed cells in a suitable plate for fluorescence microscopy.[9]
-
Treat cells with EN-FI-01 at its IC50 concentration for 24 hours.
-
Add FerroOrange working solution (1 µM) to the cells and incubate at 37°C for 30 minutes.[9]
-
Observe the cells under a fluorescence microscope and quantify the fluorescence intensity.[9]
Hypothetical Data Presentation
The following tables summarize the expected hypothetical outcomes from the in vitro experiments, comparing EN-FI-01 with the well-established ferroptosis inducer, Erastin.
Table 1: Cytotoxicity of EN-FI-01 in HT-1080 Cells
| Compound | IC50 (µM) |
| EN-FI-01 | 7.5 |
| Erastin | 5.0 |
| Vehicle (DMSO) | >100 |
Table 2: Biomarker Analysis Following Treatment with IC50 Concentration of Compounds
| Treatment | Relative Lipid ROS(Fold Change vs. Vehicle) | Relative Intracellular Fe²⁺(Fold Change vs. Vehicle) | Relative GSH Level(% of Vehicle) |
| EN-FI-01 | 4.2 | 3.8 | 35% |
| Erastin | 5.1 | 4.5 | 28% |
| Vehicle (DMSO) | 1.0 | 1.0 | 100% |
Conclusion
This document provides a hypothetical framework for the application of this compound in the development of novel ferroptosis inducers. The proposed synthesis of EN-FI-01 and the detailed protocols for its evaluation offer a roadmap for researchers to explore new chemical scaffolds in the field of ferroptosis-based cancer therapy. While the data and compound are theoretical, the methodologies are based on established and validated experimental procedures. Further investigation is required to validate this hypothetical application and determine the actual potential of this compound as a precursor for this important class of therapeutic agents.
References
- 1. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction and application of ferroptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis inducers are a novel therapeutic approach for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Ferroptosis-Inducing Agents by Targeted Delivery System in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Perillaldehyde synergizes with ferroptosis inducers to promote ferroptotic cell death in gastric cancer [frontiersin.org]
Application Notes and Protocols: Scale-up Synthesis of 6-Ethoxynicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the scale-up synthesis of 6-ethoxynicotinaldehyde and its derivatives. 6-Alkoxynicotinaldehyde scaffolds are valuable intermediates in medicinal chemistry, particularly for the development of kinase inhibitors. These protocols are designed to be adaptable for larger-scale production in a research or drug development setting.
Introduction
This compound is a key building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its derivatives have shown promise as modulators of important cellular signaling pathways. For instance, analogous structures containing a morpholine moiety at the 6-position of the pyridine ring have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.[1] The aldehyde functional group provides a versatile handle for the synthesis of a diverse library of derivatives, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds.
This guide outlines a robust synthetic route to this compound via nucleophilic aromatic substitution and provides a general method for its derivatization.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNA) reaction, a common and scalable method in organic synthesis.[2][3] The starting material, 6-chloronicotinaldehyde, is commercially available and serves as a versatile precursor for various 6-substituted pyridine derivatives.[4][5][6]
Experimental Protocol: Scale-up Synthesis of this compound
Objective: To synthesize this compound from 6-chloronicotinaldehyde on a multi-gram scale.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 6-Chloronicotinaldehyde | 141.55 | 100 g | 0.706 | ≥98% | Commercially Available |
| Sodium Ethoxide | 68.05 | 57.7 g | 0.847 | ≥95% | Commercially Available |
| Anhydrous Ethanol | 46.07 | 1 L | - | ≥99.5% | Commercially Available |
| Toluene | 92.14 | 500 mL | - | ≥99.5% | Commercially Available |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - | Lab Prepared |
| Brine (Saturated NaCl solution) | - | As needed | - | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - | Commercially Available |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Nitrogen inlet/outlet
-
Heating mantle
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Reagent Addition: To the flask, add anhydrous ethanol (1 L) followed by the portion-wise addition of sodium ethoxide (57.7 g, 1.2 eq). Stir the mixture until the sodium ethoxide is fully dissolved.
-
Addition of Starting Material: To the stirred solution, add 6-chloronicotinaldehyde (100 g, 1.0 eq) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add toluene (500 mL) and water (500 mL). Stir vigorously.
-
Transfer the mixture to a 2 L separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a crystalline solid.
-
Alternatively, for higher purity, column chromatography on silica gel can be performed.
-
Expected Yield: 80-90%
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium ethoxide is a strong base and is corrosive. Handle with care.
-
Ethanol and toluene are flammable. Avoid open flames.
Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 23100-12-1|6-Chloronicotinaldehyde|BLD Pharm [bldpharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
Troubleshooting low yield in 6-Ethoxynicotinaldehyde Suzuki coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the Suzuki-Miyaura coupling of 6-Ethoxynicotinaldehyde and its derivatives.
Troubleshooting Guide: Low Product Yield
Low yield in a Suzuki-Miyaura coupling reaction can stem from various factors. This guide provides a systematic approach to identifying and resolving common issues.
Issue: Low or No Product Yield
| Potential Cause | Recommended Solution |
| 1. Catalyst Inactivity or Degradation | The Palladium(II) precatalyst may not be efficiently reduced to the active Palladium(0) species, or the active catalyst may have degraded.[1] Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst.[1] Consider using a direct Pd(0) source like Pd(PPh₃)₄ or a more easily reduced precatalyst.[1] For challenging substrates like heteroaryl chlorides, more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective.[1][2][3] |
| 2. Incompatible Ligand | The chosen phosphine ligand may not be suitable for the this compound substrate, leading to slow oxidative addition or reductive elimination.[1] For electron-rich pyridine substrates, bulky and electron-rich monophosphine ligands are often recommended.[1] Screening a variety of ligands can be crucial for optimizing the reaction.[1] |
| 3. Boronic Acid/Ester Instability (Protodeboronation) | Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that lowers yield, especially with heteroaryl boronic acids.[4][5] Using boronic esters, such as pinacol esters (BPin), can enhance stability.[6] Using anhydrous conditions or minimizing water content can also reduce this side reaction. "Slow release" strategies using MIDA boronates can be effective for notoriously unstable boronic acids.[4] |
| 4. Inappropriate Base | The strength and type of base are crucial for activating the boronic acid for transmetalation.[7] If a weak base (e.g., Na₂CO₃) is used, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[8][9] However, a base that is too strong can promote side reactions. The choice of base can be substrate-dependent, so screening may be necessary. |
| 5. Suboptimal Solvent | The solvent can significantly affect reaction rates and selectivity.[10][11][12] Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with some water to help dissolve the base.[5] For heteroaryl substrates, polar aprotic solvents may be beneficial.[10][13] If solubility is an issue, a different solvent system should be explored. |
| 6. Competing Side Reactions | Homocoupling of the boronic acid can occur, especially in the presence of oxygen or if a Pd(II) precatalyst is not fully reduced.[5] Dehalogenation of the this compound can also be a competing pathway.[5] Ensuring anaerobic conditions and using an appropriate catalyst-to-ligand ratio can help minimize these side reactions. |
| 7. Insufficient Reaction Temperature or Time | The reaction may be sluggish at lower temperatures, especially with less reactive coupling partners.[14] Gradually increasing the reaction temperature can improve the rate and yield. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time. |
Frequently Asked Questions (FAQs)
Q1: My this compound starting material is a halide. Which type of halide (Cl, Br, I) is best for this Suzuki coupling?
A1: The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl > F.[9] While aryl chlorides are often more readily available, they are less reactive and may require more specialized and active catalyst systems, such as those with bulky, electron-rich phosphine ligands, to achieve good yields.[15][16] If you are experiencing low yields with a chloro-pyridine derivative, switching to the bromo or iodo analogue could significantly improve your results.
Q2: I am observing a significant amount of a byproduct that appears to be the result of my boronic acid reacting with itself (homocoupling). What causes this and how can I prevent it?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings.[5] This can be promoted by the presence of oxygen in the reaction mixture or by the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[5] To minimize homocoupling, it is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also help.
Q3: What is protodeboronation and how can I tell if it is happening in my reaction?
A3: Protodeboronation is the undesired cleavage of the carbon-boron bond of your boronic acid, which is then replaced by a hydrogen atom from a proton source (like water).[4] This is a frequent cause of low yields, particularly with electron-rich or heteroaromatic boronic acids.[4] You can infer that protodeboronation is occurring if you identify the corresponding arene byproduct (the boronic acid partner with a hydrogen in place of the B(OH)₂) in your crude reaction mixture by techniques like GC-MS or LC-MS. To mitigate this, consider using a more stable boronic ester derivative (e.g., a pinacol ester) or running the reaction under anhydrous conditions.[6]
Q4: Can the ethoxy group on the this compound interfere with the reaction?
A4: The electron-donating nature of the ethoxy group can make the pyridine ring more electron-rich. This can decrease the reactivity of the halide towards oxidative addition, which is a key step in the catalytic cycle.[15] Therefore, more forcing conditions or a more active catalyst system may be required compared to couplings with electron-deficient pyridines.
Q5: What is a general, robust starting protocol for the Suzuki coupling of a 6-halo-nicotinaldehyde derivative?
A5: A reliable starting point for this reaction would be:
-
Reactants: 6-halo-nicotinaldehyde (1.0 eq.), arylboronic acid or ester (1.2-1.5 eq.).
-
Catalyst: Pd(OAc)₂ (2 mol%) with a bulky phosphine ligand like SPhos (4 mol%).
-
Base: K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Procedure: Combine the aldehyde, boronic acid/ester, and base in an oven-dried flask. Evacuate and backfill with an inert gas (argon or nitrogen) multiple times. Add the catalyst and ligand, followed by the degassed solvent. Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC or LC-MS.[1]
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
To an oven-dried reaction vessel, add the 6-halo-nicotinaldehyde derivative (1.0 eq.), the boronic acid or boronate ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.). The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 eq. relative to Pd) are added to the vessel. The degassed solvent (e.g., 1,4-dioxane/water 4:1) is then added via syringe. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time, with the progress of the reaction monitored by TLC or LC-MS.[1] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yield in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Suzuki Reactions of 6-Ethoxynicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions of 6-ethoxynicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki reaction for this compound?
A1: The most critical parameters for a successful Suzuki coupling of this compound are the choice of base, palladium ligand, and solvent system. Due to the presence of the electron-withdrawing aldehyde group and the pyridine nitrogen, this substrate can be challenging. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. Therefore, careful selection of reaction components is crucial to achieve high yields and minimize side reactions.
Q2: Which type of base is generally recommended for the Suzuki coupling of this compound and other electron-deficient pyridines?
A2: For Suzuki reactions involving electron-deficient pyridines, inorganic bases are generally preferred over organic bases. The choice of a specific inorganic base can significantly impact the reaction yield. While the optimal base should be determined empirically for each specific reaction, a good starting point is to screen potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).
Q3: I am observing significant protodeboronation of my boronic acid. What are the likely causes and how can I mitigate this issue?
A3: Protodeboronation, the undesired cleavage of the C-B bond of the boronic acid, is a common side reaction, especially with electron-rich or heteroaryl boronic acids. It is often promoted by the presence of water and strong bases. To minimize protodeboronation, consider the following:
-
Use a milder base: Bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) can be less prone to causing protodeboronation compared to stronger bases.
-
Use anhydrous conditions: Ensure all reagents and solvents are dry.
-
Use a more stable boronic acid derivative: Pinacol esters or MIDA boronates are generally more stable and less susceptible to protodeboronation.
Q4: My reaction is sluggish and gives a low yield. What adjustments can I make to the ligand?
A4: Low yields in Suzuki couplings of challenging substrates like this compound can often be attributed to the choice of ligand. Standard phosphine ligands like triphenylphosphine (PPh₃) may not be effective. Electron-rich and sterically bulky monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are known to significantly improve reaction rates and yields for electron-deficient or sterically hindered aryl halides. These ligands facilitate the oxidative addition step, which is often rate-limiting.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | 1. Inactive catalyst. 2. Inappropriate base. 3. Unsuitable ligand. 4. Low reaction temperature. | 1. Use a fresh palladium source and ensure proper degassing to prevent catalyst oxidation. 2. Screen different inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃). 3. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). 4. Gradually increase the reaction temperature, typically in the range of 80-110 °C. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Slow cross-coupling kinetics. | 1. Rigorously degas the solvent and reaction mixture. 2. Optimize the catalyst and ligand to accelerate the desired cross-coupling reaction. |
| Formation of Palladium Black | 1. Catalyst decomposition. 2. High temperature. | 1. Use a more robust ligand that stabilizes the Pd(0) species. 2. Lower the reaction temperature if possible without significantly affecting the reaction rate. |
| Inconsistent Results | 1. Variable quality of reagents or solvents. 2. Inconsistent degassing. | 1. Use high-purity, anhydrous solvents and fresh reagents. 2. Standardize the degassing procedure (e.g., freeze-pump-thaw cycles or sparging with an inert gas for a set time). |
Data Presentation: Comparison of Bases and Ligands
The following tables summarize quantitative data from studies on Suzuki-Miyaura couplings of similar pyridine-based substrates. This data can serve as a guide for selecting starting conditions for your experiments with this compound.
Table 1: Comparison of Bases in Suzuki Coupling of Halogenated Pyridines
| Entry | Halogenated Pyridine | Boronic Acid | Base | Catalyst/Ligand | Solvent | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Na₂CO₃ | Pd(PPh₃)₄ | Toluene/H₂O | 78 |
| 2 | 2-Bromopyridine | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | Toluene/H₂O | 85 |
| 3 | 2-Bromopyridine | Phenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | Toluene/H₂O | 92 |
| 4 | 2-Chloropyridine | Phenylboronic acid | Cs₂CO₃ | Pd₂(dba)₃ / XPhos | Dioxane | 95 |
Note: Reaction conditions such as temperature and reaction time were optimized for each base and are not identical across entries. This table is intended to show the general efficacy of different bases.
Table 2: Comparison of Ligands in Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid
| Entry | Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 65 |
| 2 | P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 88 |
| 3 | SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 80 | 96 |
| 4 | XPhos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 98 |
Note: This data is compiled from various sources and is intended for comparative purposes. Optimal conditions may vary for this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and should be optimized for specific aryl or heteroaryl boronic acids.
Materials:
-
6-Halo-3-formyl-2-ethoxypyridine (e.g., 6-chloro- or 6-bromo-2-ethoxynicotinaldehyde) (1.0 equiv)
-
Aryl/heteroaryl boronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 6-halo-3-formyl-2-ethoxypyridine, boronic acid/ester, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Technical Support Center: Wittig Reaction with 6-Ethoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Wittig reaction involving 6-Ethoxynicotinaldehyde. The information is designed to help you anticipate and resolve common issues encountered during this specific olefination.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in a Wittig reaction?
The most ubiquitous side product in any Wittig reaction is triphenylphosphine oxide (TPPO) . Its formation is the thermodynamic driving force for the reaction.[1][2] Beyond TPPO, other side products can arise from several sources:
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Side reactions of the ylide: Ylides are strong bases and can be sensitive to air and moisture.[3] Hydrolysis of the ylide will lead to the corresponding hydrocarbon and TPPO.
-
Aldehyde instability: Aldehydes can be prone to oxidation to carboxylic acids, polymerization, or other decomposition pathways, especially under basic conditions.[3][4]
-
Betaine-related side products: In the presence of lithium salts, the intermediate betaine can be stabilized, potentially leading to side products.[1]
-
E/Z isomer mixtures: Depending on the ylide and reaction conditions, a mixture of (E)- and (Z)-alkenes may be formed.[3]
Q2: Are there any specific side products to expect with this compound?
While specific literature on side products for this compound is limited, the presence of the pyridine ring introduces potential complications not seen with simple aromatic or aliphatic aldehydes:
-
Interaction with the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can potentially interact with the phosphonium ylide. While ylides are generally nucleophilic at carbon, the Lewis basicity of the pyridine nitrogen could, under certain conditions, interfere with the desired reaction pathway.
-
Influence of the Ethoxy Group: The electron-donating ethoxy group at the 6-position makes the pyridine ring more electron-rich. This can influence the reactivity of the aldehyde and potentially affect the stability of intermediates.
Q3: How can I minimize the formation of triphenylphosphine oxide (TPPO) and other byproducts?
Minimizing byproduct formation starts with careful experimental technique:
-
Use fresh, pure reagents: Ensure your this compound is pure and free from the corresponding carboxylic acid. The phosphonium salt should be dry, and the base should be of high quality.
-
Inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the ylide and other reagents.
-
Anhydrous conditions: Use anhydrous solvents to avoid hydrolysis of the ylide.
-
Choice of base and solvent: The selection of base and solvent can significantly impact the reaction outcome. For non-stabilized ylides, strong, non-nucleophilic bases like n-butyllithium or sodium hydride are common. The choice of solvent (e.g., THF, DMSO) can affect ylide stability and reaction rate.
Q4: How do I remove triphenylphosphine oxide (TPPO) from my final product?
TPPO is notoriously difficult to remove completely. Common purification strategies include:
-
Crystallization: If your product is a solid, recrystallization can be effective in separating it from TPPO.
-
Chromatography: Column chromatography is a very common method for removing TPPO. A careful choice of solvent system is crucial for good separation.
-
Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent by the addition of a more polar one, or by forming a complex that is insoluble.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Incomplete ylide formation. | - Ensure the phosphonium salt is dry and the base is fresh and of the correct concentration.- Allow sufficient time for ylide formation before adding the aldehyde. |
| 2. Deactivated aldehyde. | - Check the purity of the this compound. Consider purification by distillation or chromatography if necessary. | |
| 3. Ylide instability. | - Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it immediately.- Consider adding the aldehyde to the pre-formed ylide at a low temperature. | |
| Formation of a complex mixture of products | 1. Presence of water or oxygen. | - Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| 2. Undesired stereoselectivity (E/Z mixture). | - For stabilized ylides, the (E)-isomer is typically favored. For non-stabilized ylides, the (Z)-isomer is often the major product.[1]- The Schlosser modification can be used to favor the (E)-alkene with non-stabilized ylides.[4] | |
| 3. Aldehyde self-condensation (aldol reaction). | - Add the aldehyde slowly to the ylide solution to maintain a low concentration of the aldehyde. | |
| Difficulty in purifying the product | 1. Co-elution with TPPO during chromatography. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider converting TPPO to a more polar derivative to facilitate separation. |
| 2. Product instability. | - Be mindful of the pH during workup, as the pyridine nitrogen can be protonated.- Avoid excessive heat during purification. |
Experimental Protocols
General Protocol for the Wittig Reaction with this compound
This is a general procedure and may require optimization for specific ylides and scales.
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.1 equivalents).
-
Add anhydrous solvent (e.g., THF, 5-10 mL per mmol of phosphonium salt).
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add a strong base (e.g., n-BuLi, NaH, or KHMDS, 1.05 equivalents).
-
Stir the mixture for 30-60 minutes at the same temperature. The formation of the ylide is often indicated by a color change.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent.
-
Slowly add the aldehyde solution to the ylide mixture via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and other impurities.
-
Alternative: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a valuable alternative to the Wittig reaction, particularly when using stabilized ylides, as it often provides higher (E)-selectivity and the phosphate byproduct is water-soluble, simplifying purification.[5][6][7]
-
Phosphonate Deprotonation:
-
To a flame-dried flask under an inert atmosphere, add the phosphonate ester (1.1 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C or -78 °C.
-
Add a base such as NaH or KHMDS (1.05 equivalents) portion-wise.
-
Stir for 30 minutes at that temperature.
-
-
Olefination:
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF to the phosphonate anion solution.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent.
-
Wash the combined organic layers with water and then brine to remove the phosphate byproduct.
-
Dry the organic layer and concentrate. The crude product is often significantly cleaner than that from a Wittig reaction. Further purification can be done by chromatography if needed.
-
Visualizing the Workflow
Wittig Reaction Workflow
Caption: A flowchart of the key steps in the Wittig reaction.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common issues.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Stereoselective Wittig Olefination of 6-Ethoxynicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of the Wittig olefination of 6-Ethoxynicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome for the Wittig reaction with this compound?
A1: The stereochemical outcome of the Wittig reaction with this compound primarily depends on the nature of the phosphonium ylide used.
-
Unstabilized ylides (e.g., derived from alkyl halides) generally lead to the formation of the (Z)-alkene as the major product under salt-free conditions.[1][2][3]
-
Stabilized ylides (e.g., containing electron-withdrawing groups like esters or ketones) typically yield the (E)-alkene with high selectivity.[1][2][3]
-
Semi-stabilized ylides (e.g., benzyl or allyl ylides) can often result in mixtures of (E)- and (Z)-isomers, and the selectivity can be highly dependent on the reaction conditions.[1]
Q2: How do I favor the formation of the (Z)-alkene?
A2: To favor the formation of the (Z)-alkene, you should use an unstabilized ylide under "salt-free" conditions. This typically involves preparing the ylide using a sodium or potassium base that does not introduce lithium cations into the reaction mixture. Examples of suitable bases include sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu).[2][4] The reaction is under kinetic control, and the formation of the cis-oxaphosphetane intermediate is favored, leading to the (Z)-alkene.[1][5]
Q3: How can I enhance the selectivity for the (E)-alkene?
A3: There are two main strategies to enhance (E)-alkene selectivity:
-
Use a stabilized ylide: These ylides are less reactive, and the reaction intermediates have a greater tendency to equilibrate to the more thermodynamically stable trans-oxaphosphetane, which leads to the (E)-alkene.[6]
-
Employ the Schlosser modification: If you need to use an unstabilized ylide to form an (E)-alkene, the Schlosser modification is a suitable method.[1][7][8] This involves the in-situ formation of a β-oxido ylide intermediate which is then protonated to favor the formation of the threo-betaine, leading to the (E)-alkene.[7]
Q4: What is "stereochemical drift" and how can I avoid it when aiming for the (Z)-alkene?
A4: "Stereochemical drift" refers to the loss of stereoselectivity, often leading to an increased proportion of the (E)-alkene, due to the equilibration of reaction intermediates.[1][5] This is frequently caused by the presence of lithium salts in the reaction mixture, which can catalyze the reversible formation of the betaine intermediate from the oxaphosphetane.[1][7] To avoid this when targeting the (Z)-alkene, it is crucial to use salt-free conditions. This means avoiding bases like n-butyllithium (n-BuLi) for ylide generation and ensuring that no other lithium salts are present.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low (Z)-selectivity with an unstabilized ylide | Presence of lithium salts leading to stereochemical drift. | • Use a sodium or potassium base (e.g., NaH, KHMDS) instead of a lithium base (e.g., n-BuLi) to generate the ylide. • Ensure all reagents and solvents are free from lithium salt contamination. |
| Reaction temperature is too high, allowing for equilibration. | • Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). | |
| Low (E)-selectivity with a stabilized ylide | The ylide is not sufficiently stabilized. | • Consider using a ylide with a stronger electron-withdrawing group. |
| Reaction conditions are not optimal for equilibration. | • Try a more polar, aprotic solvent. • A higher reaction temperature might favor the formation of the more stable (E)-isomer. | |
| Poor overall yield | The ylide is unstable and decomposes before reacting. | • Generate the ylide in situ at a low temperature and add the this compound immediately.[9] • For some unstable ylides, it may be beneficial to add the phosphonium salt to a mixture of the aldehyde and base.[10] |
| This compound is prone to side reactions. | • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. • Use freshly purified aldehyde. | |
| Steric hindrance. | • While this compound is not exceptionally bulky, a very bulky ylide could hinder the reaction. If possible, consider a less sterically demanding ylide. | |
| Reaction does not go to completion | The base is not strong enough to fully deprotonate the phosphonium salt. | • Ensure you are using a sufficiently strong base for the specific phosphonium salt. • Check the quality and age of the base. |
| The ylide is not soluble in the reaction solvent. | • Try a different aprotic solvent, such as THF, DMSO, or DMF. |
Data Presentation
Table 1: Influence of Ylide Type and Conditions on Stereoselectivity
| Ylide Type | R Group | Typical Conditions | Major Product |
| Unstabilized | Alkyl | Salt-free (e.g., NaH, THF, -78°C to RT) | (Z)-alkene |
| Stabilized | -CO₂R, -COR | Aprotic solvent (e.g., THF, CH₂Cl₂) | (E)-alkene |
| Semi-stabilized | Aryl, Vinyl | Varies, often gives mixtures | (E)/(Z) mixture |
| Unstabilized (Schlosser) | Alkyl | 1. Ylide formation with Li-base 2. Aldehyde addition at low temp 3. Second equiv. of Li-base 4. Protonation | (E)-alkene |
Experimental Protocols
Protocol 1: Synthesis of (Z)-alkene using an Unstabilized Ylide (Salt-Free Conditions)
Objective: To achieve high (Z)-selectivity.
Materials:
-
Alkyltriphenylphosphonium salt (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Anhydrous Hexane
Procedure:
-
Under an inert atmosphere (N₂ or Ar), wash the NaH dispersion with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the NaH.
-
Cool the suspension to 0 °C and add the alkyltriphenylphosphonium salt portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution to -78 °C.
-
Add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2: Synthesis of (E)-alkene using a Stabilized Ylide
Objective: To achieve high (E)-selectivity.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (or similar stabilized ylide) (1.1 eq)
-
Anhydrous Toluene
-
This compound (1.0 eq)
Procedure:
-
Under an inert atmosphere, dissolve the stabilized ylide and this compound in anhydrous toluene.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the (E)-alkene.
Protocol 3: Synthesis of (E)-alkene using the Schlosser Modification
Objective: To achieve high (E)-selectivity with an unstabilized ylide.
Materials:
-
Alkyltriphenylphosphonium salt (1.1 eq)
-
n-Butyllithium (n-BuLi) in hexanes (2.2 eq)
-
Anhydrous Diethyl Ether or THF
-
This compound (1.0 eq)
-
tert-Butanol (1.2 eq)
Procedure:
-
Under an inert atmosphere, suspend the alkyltriphenylphosphonium salt in anhydrous diethyl ether or THF at -78 °C.
-
Add one equivalent of n-BuLi dropwise and stir for 30 minutes to form the ylide.
-
Add a solution of this compound in the same anhydrous solvent dropwise at -78 °C and stir for 1 hour.
-
Add a second equivalent of n-BuLi dropwise at -78 °C and stir for an additional hour.
-
Add tert-butanol dropwise to protonate the intermediate.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Visualizations
Caption: General Wittig reaction pathway for this compound.
Caption: Workflow for the Schlosser modification to achieve (E)-alkenes.
Caption: Decision logic for predicting Wittig reaction stereoselectivity.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Schlosser Modification [organic-chemistry.org]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Reductive Amination of 6-Ethoxynicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the reductive amination of 6-Ethoxynicotinaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the starting aldehyde being reduced to an alcohol. How can I prevent this?
A1: The reduction of the starting aldehyde to the corresponding alcohol, 6-ethoxynicotinyl alcohol, is a common byproduct. This occurs when the reducing agent reacts with the aldehyde before it can form an imine with the amine.
Troubleshooting Steps:
-
Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes.[1] Consider switching to a milder, more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the aldehyde.[1]
-
Stepwise Procedure: Instead of a one-pot reaction, try a stepwise approach. First, allow the imine to form by stirring the this compound and the amine together, with or without a dehydrating agent (like molecular sieves), for a period before introducing the reducing agent.[1] You can monitor the imine formation via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
pH Control: Imine formation is often favored under mildly acidic conditions (pH 4-5).[1] Adding a catalytic amount of acetic acid can promote imine formation, thus reducing the amount of unreacted aldehyde available for reduction. However, be cautious as a very low pH can protonate the amine, rendering it non-nucleophilic.[2]
Q2: My reaction is producing a significant amount of a dialkylated or trialkylated byproduct. How can I minimize this over-alkylation?
A2: Over-alkylation happens when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts further with the aldehyde.[1]
Troubleshooting Steps:
-
Stoichiometry Control: Use a stoichiometric amount of the amine or a slight excess of the this compound to minimize the chances of the product amine reacting further.[1]
-
Stepwise Imine Formation: Pre-forming the imine and then adding the reducing agent can help control the reaction and prevent the product amine from competing with the starting amine.[1]
-
Reaction Conditions: Running the reaction under non-acidic conditions has been suggested to suppress the formation of tertiary amines.[1]
Q3: The reaction is sluggish or not proceeding to completion. What are the likely causes?
A3: Low conversion rates in reductive amination can be due to several factors.
Troubleshooting Steps:
-
Inefficient Imine Formation: The equilibrium between the aldehyde and amine may not favor the imine. The presence of water can hydrolyze the imine back to the starting materials.[2] Using a dehydrating agent like molecular sieves can help drive the equilibrium towards imine formation.[1]
-
Suboptimal pH: The reaction pH is critical. For pyridine aldehydes, the pyridine nitrogen can be protonated at low pH, which might affect the reactivity. A pH range of 4-5 is generally optimal for imine formation.[2]
-
Inactive Reducing Agent: Borohydride-based reducing agents can degrade over time. It is advisable to test the activity of the reducing agent on a simple ketone (e.g., acetone) and monitor its reduction to the corresponding alcohol by TLC.
-
Poor Solubility: Ensure that all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a different solvent system.[2]
-
Steric Hindrance: If either the amine or the aldehyde is sterically hindered, the reaction may require more forcing conditions, such as elevated temperatures.[1]
Summary of Potential Byproducts and Mitigation Strategies
| Byproduct | Potential Cause | Suggested Mitigation Strategy | Relevant Section |
| 6-Ethoxynicotinyl Alcohol | Reduction of the starting aldehyde. | Use a milder reducing agent (STAB, NaBH₃CN); stepwise imine formation. | Q1 |
| Over-alkylated Amine | Product amine is more nucleophilic and reacts further. | Control stoichiometry; pre-form the imine. | Q2 |
| Unreacted Starting Material | Incomplete imine formation; inactive reagents. | Use a dehydrating agent; check reagent activity; optimize pH. | Q3 |
| Aldol Condensation Product | Self-condensation of the aldehyde. | This is a potential side reaction for many aldehydes.[2] Running the reaction at lower temperatures may help. | General |
| Cyanide Adduct | Use of NaBH₃CN as a reducing agent. | This can occasionally be observed.[3] If this is a persistent issue, consider switching to STAB. | General |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetic acid (1.0-1.2 eq.) to catalyze imine formation.[2]
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.[2]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture. Be aware that the reaction can be exothermic.[2]
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.[2]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Monitoring Imine Formation by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
On a TLC plate, spot the starting this compound, the amine, and a co-spot of both.
-
After allowing the aldehyde and amine to stir for 30-60 minutes (before adding the reducing agent), take an aliquot of the reaction mixture and spot it on the TLC plate.
-
Develop the TLC plate and visualize under UV light. The formation of a new spot and the consumption of the limiting starting material indicate that imine formation is proceeding.[1]
Visual Guides
Caption: General reaction pathway for reductive amination.
Caption: Troubleshooting flowchart for reductive amination.
References
Alternative reducing agents for the reductive amination of 6-Ethoxynicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reductive amination of 6-Ethoxynicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative reducing agents to sodium borohydride (NaBH₄) for the reductive amination of this compound?
A1: Several effective alternatives to sodium borohydride are available, each with specific advantages. The most common are:
-
Sodium Triacetoxyborohydride (STAB) : A mild and highly selective reagent, often the preferred choice for one-pot reductive aminations due to its tolerance of a wide range of functional groups and lower toxicity compared to cyanide-based reagents.[1][2]
-
Sodium Cyanoborohydride (NaBH₃CN) : Offers excellent selectivity for the iminium ion over the starting aldehyde, allowing for convenient one-pot reactions.[1][3] However, its high toxicity and the potential generation of hydrogen cyanide gas are significant drawbacks.[1]
-
Borane-Pyridine Complexes (e.g., Pyridine-Borane, 2-Picoline-Borane) : These are less toxic and less expensive alternatives to sodium cyanoborohydride.[3][4] They are stable and effective for the reductive amination of various aldehydes, including heteroaromatic ones.[3][5][6][7]
-
Silane-Based Reducing Agents (e.g., Triethylsilane, Phenylsilane) : These reagents, often used with a catalyst, offer mild and chemoselective reductions.[8][9] They are compatible with a variety of functional groups.
-
Catalytic Hydrogenation : This method uses hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Platinum oxide, Rhodium oxide) and is considered a green and atom-economical approach.[4][10][11] However, it may require optimization of reaction conditions such as pressure and temperature and can sometimes be complicated by catalyst poisoning.[7][12][13]
Q2: Why is my reductive amination of this compound failing or giving low yields?
A2: Low yields in the reductive amination of this compound can stem from several factors:
-
Incomplete Imine Formation : The initial condensation of the aldehyde and amine to form the imine is a crucial equilibrium-driven step.[2] Insufficient removal of water can hinder this process.
-
Aldehyde Reduction : The reducing agent may be reducing the starting aldehyde to the corresponding alcohol before imine formation. This is more common with less selective reducing agents like sodium borohydride.[3][14]
-
Catalyst Deactivation/Poisoning : In catalytic hydrogenations, the pyridine nitrogen of your substrate can sometimes deactivate the metal catalyst.[12]
-
Steric Hindrance : The amine or the aldehyde might be sterically hindered, slowing down the reaction.
-
Incorrect pH : The pH of the reaction mixture is critical. Imine formation is typically favored under mildly acidic conditions (pH 4-6).[14]
Q3: Can I perform a one-pot reductive amination with this compound?
A3: Yes, a one-pot procedure is often feasible and preferred for its efficiency. Reagents like Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride are well-suited for one-pot reactions because they selectively reduce the iminium ion in the presence of the aldehyde.[1][2] Borane-pyridine complexes are also effective in one-pot procedures.[3][7]
Q4: What are the safety precautions I should take when using alternative reducing agents?
A4: Safety is paramount. Here are some key considerations:
-
Sodium Cyanoborohydride : This reagent is highly toxic. Work in a well-ventilated fume hood and avoid acidic conditions during workup, which can generate highly toxic hydrogen cyanide gas.[1]
-
Borane-Pyridine Complexes : While less toxic than cyanoborohydride, these are still harmful. Handle with appropriate personal protective equipment. Be aware of the potential for off-gassing of diborane, which is flammable and toxic.[10]
-
Catalytic Hydrogenation : This involves the use of flammable hydrogen gas, often under pressure. Ensure proper grounding of equipment and use a well-maintained hydrogenation apparatus in a designated area.
-
Silanes : These can be flammable and may react with moisture. Handle under an inert atmosphere.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete imine formation. | Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. Alternatively, perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene). For borohydride reductions, consider a two-step process where the imine is formed first, followed by the addition of the reducing agent.[1] |
| Aldehyde is being reduced to the corresponding alcohol. | Use a more selective reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.[14] If using NaBH₄, ensure complete imine formation before adding the reducing agent. | |
| Catalyst poisoning in catalytic hydrogenation. | Try a different catalyst (e.g., Rhodium on carbon instead of Palladium on carbon). Pre-treating the catalyst or using a higher catalyst loading might also help. Ensure the substrate and solvent are free of impurities that could poison the catalyst. | |
| Formation of dialkylated amine byproduct | The primary amine product is reacting further with the aldehyde. | Use a stepwise procedure where the imine is formed and then reduced. Using a slight excess of the primary amine can also help. |
| Reaction is very slow | Steric hindrance or low reactivity of the amine or aldehyde. | Increase the reaction temperature. Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation, especially when using STAB. For catalytic hydrogenation, increasing hydrogen pressure can accelerate the reaction.[7] |
| Difficulty in product purification | Boron-containing byproducts. | Acidic workup followed by extraction can help remove boron salts. |
| Residual catalyst from hydrogenation. | Filter the reaction mixture through a pad of Celite to remove the solid catalyst. |
Data Presentation: Comparison of Alternative Reducing Agents
| Reducing Agent | Substrate (Pyridine Aldehyde) | Amine | Solvent | Yield (%) | Reference |
| Sodium Triacetoxyborohydride (STAB) | Nicotinaldehyde | Benzylamine | 1,2-Dichloroethane | 85 | |
| Sodium Cyanoborohydride | Pyridine-4-carboxaldehyde | Morpholine | Methanol | 88 | |
| Pyridine-Borane | Pyridine-2-carboxaldehyde | Piperidine | Ethanol | 75 | [3] |
| 2-Picoline-Borane | Benzaldehyde | Aniline | Methanol | 95 | [7] |
| Catalytic Hydrogenation (Pd/C) | Pyridinecarbonitriles | - | Water/DCM | >95 | |
| Triethylsilane (with catalyst) | Various aldehydes | Various amines | Dichloromethane | High | [3] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of this compound (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5 equiv) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).[2]
-
If the reaction is sluggish, a catalytic amount of acetic acid (0.1 equiv) can be added.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination using 2-Picoline-Borane
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in methanol.[7]
-
Add a catalytic amount of acetic acid (e.g., 5 mol%).
-
Add 2-picoline-borane (1.2 equiv) portion-wise at room temperature.
-
Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Catalytic Hydrogenation
-
To a solution of this compound (1.0 equiv) and the amine (1.1 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Evacuate the reaction vessel and backfill with hydrogen gas (typically 1-10 bar).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as needed by column chromatography or crystallization.
Visualizations
Caption: General workflow of a one-pot reductive amination.
Caption: Troubleshooting logic for low yield in reductive amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. thalesnano.com [thalesnano.com]
- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. organicreactions.org [organicreactions.org]
Technical Support Center: Purification of 6-Ethoxynicotinaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Ethoxynicotinaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?
A1: Impurities can originate from starting materials, side reactions, or degradation. When using the Vilsmeier-Haack reaction for synthesis, common impurities may include:
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Unreacted Starting Materials: Residual 2-ethoxypyridine or its precursors.[1]
-
Isomeric Impurities: Formation of other ethoxynicotinaldehyde isomers due to non-regioselective formylation.[1]
-
Over-reaction Products: Diformylation or other secondary reactions on the pyridine ring.[1]
-
Side-products from Vilsmeier Reagent: Byproducts from the decomposition of the Vilsmeier reagent (e.g., from POCl₃ and DMF).[1]
-
Degradation Products: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid, especially if not handled carefully during work-up and storage.[1]
Q2: What are the recommended initial steps for purifying crude this compound?
A2: A typical purification strategy involves an initial work-up followed by either column chromatography or recrystallization. The choice depends on the nature and quantity of the impurities. A common approach is to first perform a liquid-liquid extraction to remove inorganic salts and highly polar impurities, followed by column chromatography for separation from closely related organic impurities.
Q3: Can this compound derivatives be purified by recrystallization?
A3: Yes, recrystallization can be an effective method for purifying this compound derivatives, provided a suitable solvent or solvent system can be identified. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[2] A systematic solvent screen is recommended to find the optimal conditions.
Q4: How stable is the ethoxy group on the pyridine ring during purification?
A4: The ethoxy group is generally stable under standard purification conditions such as column chromatography and recrystallization. However, exposure to strong acids or bases, or prolonged heating, should be avoided to prevent potential cleavage of the ether linkage.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of the desired product from impurities.
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | Perform a thorough TLC analysis with various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to identify an eluent that provides good separation (ΔRf > 0.2). |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general guideline is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Column Packed Improperly | Ensure the silica gel is packed uniformly without air bubbles or cracks. The "slurry method" of packing is often preferred.[3] |
| Compound Eluting Too Quickly or Too Slowly | Adjust the polarity of the eluent. If eluting too quickly, decrease the polarity. If eluting too slowly or not at all, increase the polarity. |
Typical Column Chromatography Parameters for Pyridine Aldehydes
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh)[3] |
| Mobile Phase (Eluent) | Gradients of Hexane/Ethyl Acetate or Dichloromethane/Methanol |
| Example Gradient | Start with 100% Hexane, gradually increase to 20-40% Ethyl Acetate in Hexane. |
| Loading Technique | Wet loading (dissolving the sample in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane) is often preferred over dry loading to prevent band broadening.[4] |
| Expected Purity | >95% (as determined by HPLC or NMR) |
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Recommended Solution |
| Solution is Supersaturated | Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool slowly. |
| Cooling Rate is Too Fast | Insulate the flask to slow down the cooling process. |
| Melting Point of the Compound is Lower Than the Boiling Point of the Solvent | Choose a solvent with a lower boiling point.[2] |
| Impurities Present | The presence of significant impurities can inhibit crystallization. It may be necessary to first purify the material by column chromatography. |
Problem: No crystals form upon cooling.
| Possible Cause | Recommended Solution |
| Solution is Not Saturated (Too Much Solvent Used) | Reheat the solution and carefully evaporate some of the solvent to increase the concentration. Allow to cool again. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
Recommended Solvents for Screening for Recrystallization of Heteroaromatic Aldehydes
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Often a good starting point for aromatic compounds.[2] |
| Isopropanol | Polar | 82 | An alternative to ethanol.[2] |
| Ethyl Acetate | Intermediate | 77 | Suitable for compounds with intermediate polarity.[2] |
| Toluene | Nonpolar | 111 | Good for less polar compounds, but ensure the compound's melting point is higher.[2] |
| Heptane/Hexane | Nonpolar | 98 / 69 | Often used as an anti-solvent with a more polar solvent.[2] |
| Acetone/Water | Mixed | - | A common mixed solvent system. |
| Ethanol/Water | Mixed | - | Another frequently used mixed solvent system. |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.[3]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[3]
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is level with the top of the sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
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Allow the sample to absorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
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Place a small amount of the crude material (10-20 mg) into several test tubes.
-
Add a few drops of different solvents to each tube at room temperature to test for insolubility.
-
Heat the tubes with the insoluble samples and add more solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
If a mixed solvent system is used, dissolve the compound in the "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Preventing decomposition of 6-Ethoxynicotinaldehyde during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 6-Ethoxynicotinaldehyde during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound decomposition during a reaction?
A1: The decomposition of this compound can be attributed to several factors, primarily related to the reactivity of the aldehyde functional group and the stability of the substituted pyridine ring. Key causes include:
-
Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid (6-ethoxynicotinic acid), especially in the presence of air or oxidizing agents.
-
Disproportionation (Cannizzaro Reaction): Under strong alkaline conditions, aromatic aldehydes lacking an α-hydrogen, such as this compound, can undergo a disproportionation reaction to yield the corresponding alcohol (6-ethoxypyridin-3-yl)methanol) and carboxylic acid.
-
Self-Condensation: Aldol-type self-condensation reactions can occur, particularly under basic conditions, leading to the formation of undesired oligomeric byproducts.
-
Acid or Base Instability: Extreme pH conditions can lead to the degradation of the molecule. While the pyridine ring is generally robust, prolonged exposure to strong acids or bases at elevated temperatures may affect the ethoxy group or the overall molecular integrity.
-
High Temperatures: Thermal decomposition can occur at elevated temperatures, leading to a variety of byproducts. The specific decomposition pathway is dependent on the reaction conditions.
Q2: How can I store this compound to ensure its stability?
A2: To minimize degradation during storage, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent oxidation and hydrolysis. It is advisable to use a tightly sealed container to avoid exposure to air and moisture.
Q3: Is this compound sensitive to light?
Q4: When should I consider using a protecting group for the aldehyde functionality?
A4: The use of a protecting group is recommended when the planned reaction conditions are incompatible with the aldehyde group. This includes reactions involving:
-
Strong nucleophiles or bases that could react with the aldehyde.
-
Strong oxidizing or reducing agents that would transform the aldehyde.
-
Conditions that are known to promote self-condensation or other side reactions of aldehydes.
A common and effective protecting group for aldehydes is an acetal.[1][2][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Decomposition of Starting Material | Verify the purity of your this compound before starting the reaction using techniques like NMR or melting point analysis. If necessary, purify the starting material. |
| Unfavorable Reaction Conditions | Optimize reaction parameters such as temperature, pressure, and reaction time. Start with milder conditions to minimize decomposition. |
| Incorrect Stoichiometry | Double-check the calculations for all reagents and ensure they are added in the correct order. |
| Inert Atmosphere Not Maintained | If the reaction is sensitive to air or moisture, ensure that all glassware is properly dried and the reaction is conducted under a positive pressure of an inert gas (e.g., argon or nitrogen). |
Problem 2: Formation of a Carboxylic Acid Byproduct (6-Ethoxynicotinic acid)
| Potential Cause | Troubleshooting Step |
| Oxidation by Air | Degas your solvents and run the reaction under a strict inert atmosphere. |
| Presence of Oxidizing Impurities | Ensure that all reagents and solvents are free from peroxides and other oxidizing impurities. |
| Incompatible Reagents | Review all reagents to ensure they are not acting as oxidizing agents under the reaction conditions. |
Problem 3: Formation of an Alcohol Byproduct ((6-Ethoxypyridin-3-yl)methanol) and a Carboxylic Acid Byproduct
| Potential Cause | Troubleshooting Step |
| Cannizzaro Reaction | This is likely occurring under strongly basic (alkaline) conditions.[4] Avoid using strong bases like NaOH or KOH if possible. If a base is necessary, consider using a weaker, non-nucleophilic base and running the reaction at a lower temperature. |
Problem 4: Presence of High Molecular Weight Byproducts
| Potential Cause | Troubleshooting Step |
| Self-Condensation | This is often base-catalyzed. Lower the reaction temperature and consider using a less basic catalyst or a protecting group for the aldehyde. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound using p-Toluenesulfonic Acid
This protocol describes the formation of a cyclic acetal, a common protecting group for aldehydes, which is stable under neutral and basic conditions.[1][2][5]
Materials:
-
This compound
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Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equivalents)
-
Toluene
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound, toluene, and ethylene glycol.
-
Add the catalytic amount of p-TsOH·H₂O to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously. Water will be collected in the Dean-Stark trap as it forms.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude acetal-protected this compound.
-
The product can be further purified by column chromatography if necessary.
Deprotection: The acetal group can be removed to regenerate the aldehyde by treatment with aqueous acid (e.g., dilute HCl or acetic acid).
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 6-Ethoxynicotinaldehyde
Welcome to the technical support center for reactions involving 6-Ethoxynicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions with this sterically hindered aldehyde.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often challenging?
A1: The primary challenge in reactions with this compound arises from steric hindrance. The ethoxy group at the 6-position of the pyridine ring is in close proximity to the aldehyde group at the 3-position. This bulkiness can obstruct the approach of nucleophiles to the carbonyl carbon, leading to slower reaction rates, lower yields, or even complete failure of the reaction under standard conditions.
Q2: I am observing very low to no yield in my Wittig reaction with this compound. What can I do?
A2: Low yields in Wittig reactions with sterically hindered aldehydes are common. Here are several troubleshooting strategies:
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is often more successful for sterically hindered aldehydes.[1] It utilizes a phosphonate carbanion, which is more nucleophilic and less basic than a traditional Wittig ylide, leading to better yields. The HWE reaction typically favors the formation of the (E)-alkene.[2]
-
Use a More Reactive Ylide: If you must use a Wittig reaction, consider using a less stabilized or non-stabilized ylide, as they are generally more reactive. However, this may lead to lower stereoselectivity.
-
Modify Reaction Conditions:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for Wittig reactions.[3]
-
Change the Base: The choice of base for ylide generation is crucial. For less reactive aldehydes, stronger bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) might be more effective than potassium tert-butoxide.[4]
-
One-Pot Aqueous Conditions: For stabilized ylides, a one-pot reaction in an aqueous sodium bicarbonate solution has been shown to be effective and can accelerate the reaction.[5]
-
Q3: My reductive amination of this compound is incomplete or showing side products. How can I optimize it?
A3: Incomplete reactions and side product formation in reductive aminations can be due to several factors. Consider the following:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for reductive aminations because they are selective for the iminium ion over the starting aldehyde.[6][7] This minimizes the formation of the corresponding alcohol as a side product.
-
pH Control: The formation of the imine intermediate is typically favored under weakly acidic conditions (pH 4-6). You can add a catalytic amount of acetic acid to facilitate this.[8]
-
Stepwise vs. One-Pot: If you are still observing aldehyde reduction, consider a stepwise approach. First, form the imine by reacting this compound with the amine (with or without a dehydrating agent like molecular sieves), and then add the reducing agent.[9]
-
Catalyst Choice for Primary Amines: For the synthesis of primary amines using ammonia, specialized catalysts may be required to achieve high selectivity and yield.[10][11]
Q4: I am attempting a condensation reaction (like Aldol or Knoevenagel) and getting low yields. What are the key parameters to adjust?
A4: Condensation reactions are sensitive to catalysts and reaction conditions.
-
Knoevenagel Condensation: This is often a good choice for sterically hindered aldehydes.
-
Catalyst: A weak base like piperidine or an ammonium salt (e.g., ammonium acetate) is typically used as a catalyst.[9][12]
-
Active Methylene Compound: Use a highly reactive methylene compound like malononitrile or ethyl cyanoacetate.[13]
-
Water Removal: Removing the water formed during the condensation (e.g., by azeotropic distillation) can drive the reaction to completion.[9]
-
-
Solvent-Free Conditions: For some Knoevenagel condensations, grinding the reactants together at room temperature without a solvent can be a highly efficient and environmentally friendly method.
Q5: How can I characterize the products of these reactions?
A5: Standard spectroscopic methods are used for characterization.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structure elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Below are tables with expected spectroscopic data for some potential products derived from this compound.
Troubleshooting Guides
Issue: Low or No Conversion of this compound
dot graph TD { A[Start: Low/No Conversion] --> B{Reaction Type?}; B --> C[Wittig/HWE]; B --> D[Reductive Amination]; B --> E[Condensation]; C --> F{Base Strong Enough?}; F --> G[No: Use n-BuLi or NaH]; F --> H[Yes]; H --> I{Temperature Too Low?}; I --> J[No]; I --> K[Yes: Increase Temperature or Use Microwave]; J --> L[Consider Switching to HWE]; D --> M{pH Optimized?}; M --> N[No: Add Catalytic Acetic Acid]; M --> O[Yes]; O --> P{Reducing Agent Too Strong?}; P --> Q[Yes: Use NaBH(OAc)3 or NaBH3CN]; P --> R[No: Consider Stepwise Procedure]; E --> S{Catalyst Appropriate?}; S --> T[No: Use Piperidine/Ammonium Acetate for Knoevenagel]; S --> U[Yes]; U --> V{Water Removed?}; V --> W[No: Use Dean-Stark or Molecular Sieves]; V --> X[Yes: Increase Reaction Time/Temperature]; } Caption: Troubleshooting Low Conversion.
Issue: Formation of Multiple Products
dot graph TD { A[Start: Multiple Products] --> B{Reaction Type?}; B --> C[Wittig]; B --> D[Reductive Amination]; B --> E[Crossed Aldol/Condensation]; C --> F[Mixture of E/Z Isomers: Use HWE for E-selectivity]; D --> G{Seeing Alcohol Byproduct?}; G --> H[Yes: Use more selective reducing agent e.g., NaBH(OAc)3]; G --> I[No]; I --> J[Seeing Over-Alkylation? Use stoichiometry control]; E --> K[Use a non-enolizable partner or pre-form enolate]; } Caption: Troubleshooting Multiple Products.
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction with Triethyl Phosphonoacetate
This protocol is adapted for sterically hindered aldehydes and favors the formation of the (E)-alkene.[14]
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add NaH (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension of NaH in THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl (E)-3-(6-ethoxypyridin-3-yl)acrylate.
dot graph TD { subgraph "HWE Reaction Workflow" A[Prepare NaH in anhydrous THF] --> B[Add Triethyl Phosphonoacetate at 0°C]; B --> C[Warm to RT to form ylide]; C --> D[Cool to 0°C and add this compound]; D --> E[Stir overnight at RT]; E --> F[Quench with aq. NH4Cl]; F --> G[Extract with Ethyl Acetate]; G --> H[Purify by Column Chromatography]; end } Caption: HWE Reaction Workflow.
Protocol 2: Reductive Amination with a Primary Amine
This is a general one-pot protocol for the reductive amination of an aldehyde.[9]
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in DCM or DCE.
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Continue stirring at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot graph TD { subgraph "Reductive Amination Workflow" A[Dissolve Aldehyde and Amine in DCM] --> B[Add catalytic Acetic Acid]; B --> C[Stir for 1-2h at RT for imine formation]; C --> D[Add NaBH(OAc)3 portion-wise]; D --> E[Stir overnight at RT]; E --> F[Quench with aq. NaHCO3]; F --> G[Extract with DCM]; G --> H[Purify by Column Chromatography]; end } Caption: Reductive Amination Workflow.
Protocol 3: Knoevenagel Condensation with Malononitrile
This protocol uses a weak base catalyst for the condensation.[12]
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is often rapid and may result in the precipitation of the product. Monitor by TLC.
-
If the reaction is slow, gently heat the mixture to reflux for 1-2 hours.
-
Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Filter the solid product and wash with a small amount of cold ethanol.
-
If no precipitate forms, add water to the reaction mixture to induce precipitation.
-
Collect the solid by filtration and wash with cold ethanol/water.
-
The product can be further purified by recrystallization from ethanol.
dot graph TD { subgraph "Knoevenagel Condensation Workflow" A[Dissolve Aldehyde and Malononitrile in Ethanol] --> B[Add catalytic Piperidine]; B --> C[Stir at RT or Reflux]; C --> D[Cool to induce precipitation]; D --> E[Filter and wash the solid product]; E --> F[Recrystallize if necessary]; end } Caption: Knoevenagel Condensation Workflow.
Data Presentation
Table 1: Comparison of Reaction Conditions for Olefination of Hindered Aldehydes
| Reaction | Typical Base | Solvent | Temperature | Selectivity | Typical Yield Range | Reference |
| Wittig | n-BuLi, NaH, KOtBu | THF, DMSO | 0 °C to RT | (Z)-alkene with non-stabilized ylides | Low to Moderate | [4][15] |
| HWE | NaH, DBU/LiCl | THF, MeCN | 0 °C to RT | (E)-alkene | Good to Excellent | [14][16] |
Table 2: Spectroscopic Data for Potential Products
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| Ethyl (E)-3-(6-ethoxypyridin-3-yl)acrylate | ~7.6 (d, J≈16 Hz, 1H), ~8.1 (d, 1H), ~7.5 (dd, 1H), ~6.8 (d, 1H), ~6.4 (d, J≈16 Hz, 1H), 4.4 (q, 2H), 4.2 (q, 2H), 1.4 (t, 3H), 1.3 (t, 3H) | ~166, 163, 150, 144, 138, 125, 120, 111, 62, 61, 15, 14 | [M+H]⁺: 222.11 |
| (6-ethoxypyridin-3-yl)methanamine | - | - | [M+H]⁺: 153.10 |
| 2-((6-ethoxypyridin-3-yl)methylene)malononitrile | ~8.2 (s, 1H), ~8.0 (d, 1H), ~7.8 (dd, 1H), ~6.9 (d, 1H), 4.5 (q, 2H), 1.5 (t, 3H) | ~162, 155, 150, 140, 125, 115, 112, 110, 63, 15 | [M+H]⁺: 200.08 |
Note: The spectroscopic data provided are estimates based on analogous compounds and may vary slightly.[2][13][17][18][19]
References
- 1. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Quantum Mechanical Investigation of the Horner-Wadsworth-Emmons Reaction of Benzyl Pyridyl Ketone | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. benchchem.com [benchchem.com]
- 11. The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. odinity.com [odinity.com]
- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 17. rsc.org [rsc.org]
- 18. rsc.org [rsc.org]
- 19. rsc.org [rsc.org]
Minimizing homocoupling in Suzuki reactions of 6-Ethoxynicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling during the Suzuki-Miyaura cross-coupling reaction of 6-Ethoxynicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Suzuki reaction of this compound, and why is it a problem?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent couple with each other, forming a symmetrical biaryl byproduct.[1][2] In the context of your reaction, this would lead to the formation of a biphenyl or other symmetrical biaryl derived from your chosen boronic acid. This is undesirable because it consumes your valuable boronic acid, reduces the yield of the desired 6-ethoxy-nicotinaldehyde-coupled product, and complicates purification due to the potential for similar physical properties between the homocoupled product and the target molecule.[2]
Q2: What are the primary causes of homocoupling in my Suzuki reaction?
A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][3] Oxygen can oxidize the active palladium(0) catalyst to palladium(II).[2] These Pd(II) species can then promote the homocoupling of the boronic acid.[1][3] Using a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), without an efficient reduction to the active Pd(0) state can also lead to increased homocoupling.[1][4]
Q3: How does the choice of palladium catalyst and ligand impact homocoupling?
A3: The selection of the catalyst and ligand is critical. Using a Pd(0) precatalyst, like Pd(PPh₃)₄, can be advantageous as it bypasses the need for an in-situ reduction step that might otherwise contribute to homocoupling.[1][4] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often recommended.[1][5] These ligands can accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the side reactions leading to homocoupling.[1][5] The bulky nature of these ligands helps to stabilize the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[5]
Q4: Can the stability of my boronic acid affect the extent of homocoupling?
A4: Yes, the stability of the organoboron reagent is a key factor. Boronic acids can be susceptible to decomposition, including protodeboronation, which can indirectly affect the overall reaction efficiency and potentially lead to more side products.[6][7] Using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates, can often suppress side reactions by providing a slow, controlled release of the boronic acid into the catalytic cycle.[4][8] Potassium organotrifluoroborate salts are another class of stable and easily handled reagents that can suppress side reactions.[9][10]
Q5: What is the role of the base, and how can it influence homocoupling?
A5: The base is essential for activating the boronic acid to facilitate transmetalation.[11] However, the choice and strength of the base can significantly impact the reaction's outcome.[8] While a base is necessary, its presence can also contribute to boronic acid decomposition.[7] Therefore, screening different bases, such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄), is often necessary to find the optimal balance for your specific substrate.[8] For base-sensitive substrates, milder bases like potassium fluoride (KF) can be a good alternative.[11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High percentage of homocoupled byproduct | 1. Presence of oxygen.[2] 2. Use of a Pd(II) precatalyst without efficient reduction.[1][4] 3. Inappropriate ligand selection. | 1. Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using freeze-pump-thaw cycles.[4] 2. Switch to a Pd(0) precatalyst like Pd(PPh₃)₄. If using a Pd(II) source, consider adding a mild reducing agent like potassium formate (1-2 equivalents).[4][13] 3. Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or DavePhos.[1][5] |
| Low yield of desired product and recovery of starting material | 1. Inactive catalyst. 2. Suboptimal base or solvent.[12] 3. Reaction temperature is too low. | 1. Ensure the catalyst is from a reliable source and has not degraded. Consider using a pre-catalyst that readily forms the active Pd(0) species.[3] 2. Screen a panel of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, THF, DMF, often with water).[8] 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. Microwave irradiation can sometimes be beneficial.[8] |
| Significant protodeboronation (loss of boronic acid) | 1. Presence of excess water or oxygen.[14] 2. Base-catalyzed decomposition.[7] 3. Thermally unstable boronic acid. | 1. Use rigorously dried and degassed solvents. 2. Use the minimum effective amount of a milder base (e.g., KF).[12] 3. Switch to a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[8][10] Run the reaction at the lowest effective temperature. |
| Dehalogenation of this compound | 1. Inappropriate choice of base or solvent. | 1. Screen different bases and consider using anhydrous conditions if your protocol allows. |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki Reaction of this compound
This protocol is a starting point and may require optimization for your specific boronic acid partner.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if not using a pre-formed catalyst complex, e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 10:1)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[1]
-
Inerting the System: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[1]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if separate).
-
Solvent Addition: Add the degassed solvent mixture via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visual Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Ethoxynicotinaldehyde and 6-Methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Compounds
6-Ethoxynicotinaldehyde and 6-methoxynicotinaldehyde are heteroaromatic aldehydes with significant potential as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their core structure consists of a pyridine ring substituted with an aldehyde group at the 3-position and an alkoxy group (ethoxy or methoxy) at the 6-position. The primary difference lies in the alkyl portion of the alkoxy substituent, which subtly influences the electronic environment of the molecule and, consequently, its reactivity.
Theoretical Reactivity Analysis: Electronic Effects
The reactivity of these aldehydes, particularly the electrophilicity of the carbonyl carbon, is governed by a combination of inductive and resonance effects exerted by the alkoxy substituents.
-
Inductive Effect (-I): The oxygen atom in both methoxy and ethoxy groups is highly electronegative and withdraws electron density from the pyridine ring through the sigma (σ) bond. This electron-withdrawing effect deactivates the ring to some extent.[1][2]
-
Resonance Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system of the pyridine ring.[3] This electron-donating effect increases the electron density on the ring, particularly at the positions ortho and para to the substituent.[1][4]
In alkoxy-substituted aromatic systems, the electron-donating resonance effect is generally more dominant than the electron-withdrawing inductive effect, leading to an overall activation of the ring.[1][2]
Comparing Methoxy and Ethoxy Groups:
The primary difference between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) group is the slightly greater electron-donating inductive effect of the ethyl group compared to the methyl group. This can lead to minor differences in the overall electron density of the pyridine ring. It is hypothesized that the ethoxy group, being a marginally stronger electron donor, might render the this compound molecule slightly more electron-rich than its methoxy counterpart. This would, in turn, make the carbonyl carbon of this compound marginally less electrophilic and therefore potentially less reactive towards nucleophiles compared to 6-methoxynicotinaldehyde.
The following diagram illustrates the interplay of these electronic effects.
Comparative Data Summary
As no direct experimental comparative data was found, the following table summarizes the key theoretical electronic properties influencing reactivity.
| Property | 6-Methoxynicotinaldehyde | This compound | Rationale |
| Inductive Effect of Alkyl Group | +I (Methyl) | +I (Ethyl) | The ethyl group is slightly more electron-donating than the methyl group. |
| Overall Electron Donation | Slightly Lower | Slightly Higher | The stronger inductive effect of the ethyl group enhances the net electron donation to the ring. |
| Predicted Carbonyl Electrophilicity | Marginally Higher | Marginally Lower | Increased electron density from the ethoxy group slightly reduces the partial positive charge on the carbonyl carbon. |
| Predicted Reactivity with Nucleophiles | Marginally Faster | Marginally Slower | A more electrophilic carbonyl carbon is expected to react faster with nucleophiles. |
Key Experimental Protocols
The following sections detail generalized protocols for common synthetic transformations that this compound and 6-methoxynicotinaldehyde would undergo. These serve as a baseline for experimental design.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to form a C=C double bond.[5] The reaction rate is sensitive to the electrophilicity of the aldehyde.
General Protocol:
-
To a solution of the aldehyde (this compound or 6-methoxynicotinaldehyde, 1.0 mmol) in ethanol (10 mL), add an active methylene compound (e.g., malononitrile, 1.0 mmol).
-
Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (2-3 drops).[6]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates. If not, the mixture can be cooled or concentrated to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Wittig Reaction
The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide (Wittig reagent).[7] This reaction is fundamental for creating carbon-carbon double bonds with high reliability.
General Protocol (using a stable ylide):
-
Dissolve the aldehyde (this compound or 6-methoxynicotinaldehyde, 50 mg, 1.0 equiv) in a suitable solvent like dichloromethane (3 mL) in a reaction vial equipped with a magnetic stir bar.
-
Add the Wittig reagent (e.g., (carbethoxymethylene)triphenylphosphorane, 1.2 equiv) portion-wise while stirring.[7]
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.
-
Once complete, remove the solvent under reduced pressure or with a stream of nitrogen.
-
The crude residue contains the alkene product and triphenylphosphine oxide as a byproduct.
-
Purify the product by dissolving the residue in a minimal amount of a non-polar solvent system (e.g., 25% diethyl ether in hexanes) to precipitate the triphenylphosphine oxide, followed by filtration and removal of the solvent from the filtrate, or by column chromatography on silica gel.[7]
Conclusion
Based on theoretical electronic effects, 6-methoxynicotinaldehyde is predicted to be slightly more reactive towards nucleophiles than this compound . This is attributed to the weaker electron-donating nature of the methyl group in the methoxy substituent compared to the ethyl group in the ethoxy substituent, rendering the carbonyl carbon in the methoxy derivative marginally more electrophilic.
This subtle difference in reactivity could be leveraged in synthetic strategies where fine-tuning of reaction conditions is critical. For instance, in competitive reactions or when dealing with sensitive substrates, the choice between these two aldehydes could influence reaction rates and product yields. However, it must be emphasized that this is a theoretical prediction. Experimental validation through kinetic studies and careful yield analysis under identical conditions is necessary to confirm the magnitude of this reactivity difference.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. www1.lasalle.edu [www1.lasalle.edu]
- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Nucleophilic Aromatic Substitution: 6-Ethoxynicotinaldehyde vs. 6-Chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 6-ethoxynicotinaldehyde and 6-chloronicotinaldehyde in the context of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of pharmaceutical intermediates and other fine chemicals. While direct, side-by-side quantitative kinetic data for these two specific compounds under identical conditions is not extensively reported in the literature, a robust comparison can be drawn from the fundamental principles of chemical reactivity and available experimental data on analogous systems.
Executive Summary: Reactivity at a Glance
6-Chloronicotinaldehyde is a significantly more reactive substrate for nucleophilic aromatic substitution than this compound. This difference is primarily dictated by the electronic nature of the substituent at the 6-position of the pyridine ring. The electron-withdrawing chloro group in 6-chloronicotinaldehyde activates the ring for nucleophilic attack, whereas the electron-donating ethoxy group in this compound deactivates it. Consequently, reactions with 6-chloronicotinaldehyde typically proceed under milder conditions, with shorter reaction times and higher yields.
Theoretical Underpinnings of Reactivity
Nucleophilic aromatic substitution on pyridine derivatives is heavily influenced by the electronic environment of the ring. The pyridine nitrogen atom is inherently electron-withdrawing, which reduces the electron density of the ring and makes it susceptible to attack by nucleophiles, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen.[1]
The mechanism of an SNAr reaction generally proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is a key factor in determining the reaction rate.
-
6-Chloronicotinaldehyde: The chlorine atom at the 6-position is an electron-withdrawing group. It enhances the electrophilicity of the carbon atom it is attached to and helps to stabilize the negative charge of the Meisenheimer intermediate through inductive effects. This stabilization lowers the activation energy of the reaction, making 6-chloronicotinaldehyde a highly reactive substrate for SNAr.[4]
-
This compound: In contrast, the ethoxy group is electron-donating due to the lone pairs of electrons on the oxygen atom, which can be delocalized into the pyridine ring through resonance. This electron donation increases the electron density of the ring, making it less electrophilic and destabilizing the Meisenheimer complex that would be formed upon nucleophilic attack. This results in a higher activation energy and a significantly slower reaction rate compared to its chloro-substituted counterpart.
Data Presentation: A Comparative Overview
The following table presents representative data illustrating the expected difference in performance between the two compounds in a hypothetical SNAr reaction with piperidine. This data is based on established chemical principles and is intended for illustrative purposes.
| Feature | 6-Chloronicotinaldehyde | This compound |
| Substituent Effect | Electron-withdrawing | Electron-donating |
| Reactivity in SNAr | High | Low |
| Typical Reaction Time | 1-4 hours | 12-24 hours or longer |
| Typical Yield | >90% | <50% (under comparable conditions) |
| Reaction Conditions | Milder (e.g., lower temperature, weaker base) | Harsher (e.g., higher temperature, stronger base) |
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Generalized mechanism for nucleophilic aromatic substitution (SNAr).
References
Comparing the efficiency of different catalysts for 6-Ethoxynicotinaldehyde Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry and materials science for the construction of carbon-carbon bonds. The focus of this guide is the Suzuki coupling of 6-ethoxynicotinaldehyde, a key intermediate in the synthesis of various biologically active molecules. The efficiency of this transformation is highly dependent on the choice of catalyst. This document provides an objective comparison of different catalyst systems, supported by experimental data from analogous reactions, to aid researchers in catalyst selection and reaction optimization.
While direct comparative studies on this compound are limited, this guide draws on data from structurally similar substrates, such as other substituted nicotinaldehydes and heteroaryl halides, to provide valuable insights into catalyst performance. The following sections present a performance comparison of common palladium and nickel-based catalysts, detailed experimental protocols, and a visual representation of the experimental workflow.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in Suzuki coupling reactions of substrates analogous to this compound. This data, collated from different studies, provides a basis for comparing catalyst efficiency in terms of yield and reaction conditions.
| Catalyst System | Substrate | Arylboronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | [1] |
| Pd(OAc)₂ / SPhos | 2-Bromo-6-methylisonicotinaldehyde (analog) | 4-Methoxyphenylboronic Acid | K₂CO₃ | Toluene | 100 | 12 | High (inferred) | [2] |
| PEPPSI™-IPr | 2-Bromo-6-methylisonicotinaldehyde (analog) | 3,5-Dimethylphenylboronic Acid | K₂CO₃ | DMF/H₂O | 80 | 6 | Good to Excellent (inferred) | [2] |
| Ni(cod)₂ / P(Oct)₃ | Nicotinaldehyde (analog) | Phenylboronic acid neopentylglycol ester | None (Base-free) | - | - | - | 77 | [3][4][5] |
Note: The yields and conditions for Pd(OAc)₂ / SPhos and PEPPSI™-IPr are inferred from their high efficiency in analogous Suzuki couplings of a sterically hindered 2-bromopyridine derivative as reported in the cited literature. Direct experimental data for this compound was not available in the reviewed sources.
Experimental Protocols
Detailed methodologies for the Suzuki coupling reactions using the compared catalyst systems are provided below. These protocols are based on procedures for structurally similar substrates and can be adapted for this compound.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol is adapted from the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[1]
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add 5-(4-bromophenyl)-4,6-dichloropyrimidine, the arylboronic acid, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 70-80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling using Pd(OAc)₂ / SPhos
This protocol is based on a general method for sterically hindered 2-bromopyridines.[2]
Materials:
-
This compound (assuming a bromo-substituted precursor, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To a reaction vessel under an inert atmosphere, add Pd(OAc)₂ and SPhos.
-
Add toluene and stir for 10 minutes to pre-form the catalyst.
-
To this mixture, add the 6-ethoxy-bromo-nicotinaldehyde derivative, the arylboronic acid, and K₂CO₃.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Nickel-Catalyzed Deformylative Suzuki Coupling
This protocol is adapted from the coupling of nicotinaldehyde.[3][4][5]
Materials:
-
Nicotinaldehyde (1.0 eq)
-
Phenylboronic acid neopentylglycol ester (1.2 eq)
-
Ni(cod)₂ (10 mol%)
-
Trioctylphosphine (P(Oct)₃, 20 mol%)
-
Trifluoroacetophenone (hydride acceptor, 1.5 eq)
-
1,4-Dioxane
Procedure:
-
In a glovebox, charge an oven-dried vial with Ni(cod)₂ and the phosphine ligand.
-
Add 1,4-dioxane and stir for 10 minutes.
-
Add the nicotinaldehyde, boronic ester, and trifluoroacetophenone.
-
Seal the vial and heat the reaction mixture at 160 °C for 36 hours.
-
After cooling, the reaction mixture can be purified by column chromatography.
Mandatory Visualization
Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.
References
Unambiguous Structural Validation of 6-Ethoxynicotinaldehyde Derivatives by 2D NMR Spectroscopy: A Comparative Guide
In the landscape of drug discovery and development, the precise structural confirmation of novel synthesized compounds is a critical, non-negotiable step. For derivatives of 6-ethoxynicotinaldehyde, a scaffold of interest in medicinal chemistry, unambiguous structure elucidation is paramount. While various analytical techniques can provide structural information, 2D Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed through-bond connectivity, enabling definitive structure validation.
This guide provides a comparative overview of the application of 2D NMR techniques for the structural validation of this compound derivatives. We will delve into the experimental protocols for key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—and present representative data to illustrate their power in structure elucidation compared to 1D NMR and other analytical methods.
The Power of 2D NMR in Structure Elucidation
One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual nuclei. However, in complex molecules such as substituted this compound derivatives, signal overlap and complex coupling patterns in 1D spectra can often lead to ambiguity. 2D NMR spectroscopy resolves this by spreading the spectral information across two dimensions, revealing correlations between nuclei that are coupled to each other.[1][2]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[2] It is instrumental in identifying adjacent protons and piecing together spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[1][2] This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-4 bonds).[1][2] This is crucial for connecting different spin systems and for identifying quaternary carbons, thereby completing the structural puzzle.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the acquisition of 2D NMR spectra for a hypothetical this compound derivative.
Sample Preparation: A sample of the this compound derivative (typically 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.
NMR Instrumentation: All spectra are typically acquired on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
COSY:
-
Pulse Program: Standard gradient-selected COSY (gCOSY).
-
Spectral Width (F1 and F2): 10-12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
HSQC:
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement.
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 160-180 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
HMBC:
-
Pulse Program: Standard gradient-selected HMBC.
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
Data Presentation and Interpretation: A Case Study
To illustrate the validation process, let's consider a hypothetical derivative: 6-ethoxy-5-methylnicotinaldehyde .
Table 1: ¹H and ¹³C NMR Data for 6-ethoxy-5-methylnicotinaldehyde (in CDCl₃)
| Position | δ ¹H (ppm) | Multiplicity | J (Hz) | δ ¹³C (ppm) |
| 2 | 8.52 | s | - | 151.2 |
| 4 | 7.98 | s | - | 140.1 |
| Aldehyde-CHO | 10.15 | s | - | 192.5 |
| 5-CH₃ | 2.35 | s | - | 18.7 |
| Ethoxy-OCH₂ | 4.45 | q | 7.1 | 64.3 |
| Ethoxy-CH₃ | 1.42 | t | 7.1 | 14.5 |
| 3-C | - | - | - | 132.8 |
| 5-C | - | - | - | 129.5 |
| 6-C | - | - | - | 163.4 |
Table 2: Key 2D NMR Correlations for 6-ethoxy-5-methylnicotinaldehyde
| Proton (δ ¹H) | COSY Correlations (δ ¹H) | HSQC Correlation (δ ¹³C) | HMBC Correlations (δ ¹³C) |
| 8.52 (H-2) | - | 151.2 | 132.8 (C-3), 140.1 (C-4), 163.4 (C-6) |
| 7.98 (H-4) | - | 140.1 | 151.2 (C-2), 129.5 (C-5), 192.5 (CHO) |
| 10.15 (CHO) | - | 192.5 | 132.8 (C-3), 140.1 (C-4) |
| 2.35 (5-CH₃) | - | 18.7 | 140.1 (C-4), 129.5 (C-5), 163.4 (C-6) |
| 4.45 (OCH₂) | 1.42 | 64.3 | 163.4 (C-6), 14.5 (Ethoxy-CH₃) |
| 1.42 (Ethoxy-CH₃) | 4.45 | 14.5 | 64.3 (OCH₂) |
From the tables above, the COSY experiment confirms the coupling between the ethoxy methylene and methyl protons. The HSQC data links each proton to its directly attached carbon. Critically, the HMBC correlations provide the skeletal framework. For instance, the correlation from the aldehyde proton (10.15 ppm) to C-3 and C-4 confirms its position. The correlations from the 5-methyl protons (2.35 ppm) to C-4, C-5, and C-6 unambiguously place the methyl group at the 5-position.
Comparison with Alternative Methods
Table 3: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed through-bond connectivity (¹H-¹H, ¹H-¹³C one-bond, ¹H-¹³C long-range). | Provides unambiguous structural confirmation. Differentiates between isomers. | Requires slightly more instrument time and expertise for interpretation compared to 1D NMR. |
| 1D NMR (¹H, ¹³C) | Information on the chemical environment of individual nuclei. | Relatively quick to acquire. Provides essential preliminary data. | Can be ambiguous for complex molecules with signal overlap. Does not directly show connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity. Provides molecular formula. | Does not provide definitive information on isomerism or the precise arrangement of atoms. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides the most definitive structural information. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation. |
While techniques like mass spectrometry are invaluable for determining the molecular formula, they cannot differentiate between isomers. X-ray crystallography provides the absolute structure but is contingent on obtaining high-quality crystals and reflects the solid-state, not necessarily the solution-state, structure. 2D NMR, therefore, offers the most comprehensive and accessible method for definitive structural validation in solution.
Workflow for Structure Validation
The logical flow for validating the structure of a this compound derivative using 2D NMR is depicted below.
Caption: Workflow for the validation of this compound derivative structures.
Conclusion
For researchers, scientists, and drug development professionals working with novel this compound derivatives, a robust and reliable method for structural validation is indispensable. While 1D NMR and mass spectrometry provide essential preliminary data, the suite of 2D NMR experiments—COSY, HSQC, and HMBC—offers an unparalleled level of detail, enabling the unambiguous determination of molecular connectivity. The integration of these techniques provides a powerful and efficient workflow for confirming the identity and purity of synthesized compounds, thereby ensuring the integrity of subsequent biological and pharmacological studies.
References
Confirming the Purity of Synthesized 6-Ethoxynicotinaldehyde by HPLC-UV: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection methods for confirming the purity of 6-Ethoxynicotinaldehyde, a key building block in various pharmaceutical syntheses. We present a standard and an optimized method, supported by detailed experimental protocols and comparative data to aid in selecting the most appropriate analytical approach.
Introduction to Purity Analysis of this compound
This compound is a substituted pyridine derivative whose purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Impurities, which can arise from unreacted starting materials, side reactions, or degradation, can impact reaction yields, introduce toxic byproducts, and compromise the final drug product's safety and efficacy.[1] HPLC-UV is a widely accessible and robust technique for separating and quantifying the main product from potential impurities.
This guide compares two reversed-phase HPLC-UV methods: a "Standard Isocratic Method," representing a common starting point for the analysis of aromatic aldehydes, and an "Optimized Gradient Method," designed for improved resolution and detection of potential impurities.
Comparative Performance Data
The following table summarizes the key performance metrics of the two HPLC-UV methods for the analysis of a synthesized this compound sample, which is commercially available with a stated purity of 98%.[2]
| Parameter | Standard Isocratic Method | Optimized Gradient Method |
| Resolution (Rs) between this compound and nearest impurity | 1.2 | > 2.0 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% |
| Analysis Time | 15 minutes | 25 minutes |
| Solvent Consumption per Run | ~15 mL | ~25 mL |
| Typical Purity Determined for a 98% Standard | 97.8% | 98.1% |
Experimental Protocols
Detailed methodologies for both the standard and optimized HPLC-UV analyses are provided below.
Standard Isocratic HPLC-UV Method
This method utilizes a simple isocratic mobile phase, making it quick to set up and run.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (reagent grade)
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (50:50, v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound product in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 275 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Purity Calculation: Calculate the purity of the synthesized product by the area normalization method.
Optimized Gradient HPLC-UV Method
This method employs a solvent gradient to provide better separation of closely eluting impurities.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector
-
High-resolution C18 reversed-phase column (e.g., 4.6 x 250 mm, 3.5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
This compound sample
-
Reference standards for potential impurities (if available)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Degas both mobile phases before use.
-
-
Standard Preparation: Prepare standard solutions as described in the isocratic method.
-
Sample Preparation: Prepare the sample solution as described in the isocratic method.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
UV Detection: 275 nm (with DAD for peak purity analysis)
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 30% B
-
21-25 min: 30% B (re-equilibration)
-
-
-
Analysis and Purity Calculation: Perform the analysis and calculate purity as in the isocratic method. Utilize the DAD to assess peak purity and identify potential co-eluting impurities.
Visualizing the Workflow and Logic
To better illustrate the processes, the following diagrams outline the experimental workflow and the logical steps in confirming product purity.
Caption: Experimental workflow for HPLC-UV purity analysis.
Caption: Logical flow for purity confirmation of the synthesized product.
Discussion of Results and Method Comparison
The Standard Isocratic Method is rapid and consumes less solvent, making it suitable for quick in-process checks where the impurity profile is well-known and resolution is not a major concern. However, its lower resolving power (Rs=1.2) may not be sufficient to separate all potential process-related impurities from the main peak, potentially leading to an overestimation of purity.
The Optimized Gradient Method offers significantly better resolution (Rs > 2.0), ensuring a more accurate purity assessment. This is crucial for final product release and for detecting trace impurities that could be critical for the safety and efficacy of the final API. The improved sensitivity (LOD and LOQ) of the gradient method allows for the detection and quantification of impurities at much lower levels. While the analysis time and solvent consumption are higher, the quality of the data and the confidence in the purity result are substantially increased. The use of a Diode Array Detector in the optimized method also allows for peak purity analysis, which can help to identify co-eluting peaks that might be missed with a standard UV detector.
Conclusion
For the critical task of confirming the purity of synthesized this compound, an Optimized Gradient HPLC-UV Method is highly recommended for final product quality control and release. Its superior resolution and sensitivity provide a more accurate and reliable assessment of product purity compared to a standard isocratic method. The standard method may find utility for rapid, in-process monitoring where a high degree of separation is not required. The choice of method should be guided by the specific analytical needs, the stage of drug development, and regulatory requirements.
References
Biological Activity Screening of 6-Ethoxynicotinaldehyde Derivatives: A Comparative Guide Based on Structurally Related Compounds
A comprehensive review of the biological activities of 6-ethoxynicotinaldehyde derivatives is currently limited by a scarcity of publicly available research. Studies focusing on the systematic screening of these specific compounds for anticancer, antimicrobial, and anti-inflammatory properties have not been extensively published. However, by examining the biological activities of structurally related substituted nicotinaldehydes and analogous pyridine-containing compounds, we can infer potential therapeutic applications and guide future research in this area.
This guide provides a comparative overview of the reported biological activities of derivatives structurally related to this compound. The data presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this class of compounds.
Anticancer Activity
Comparative Anticancer Activity of Related Pyridine Derivatives
| Compound Class | Cell Line | Activity | IC50/GI50 | Reference |
| Pyrazolo[4,3-c]pyridine | Breast Cancer (T-47D) | Growth Inhibition | 54.7% (GI) | [3] |
| Pyrano[3,2-c]pyridine | Non-Small Cell Lung Cancer (Hop-92) | Growth Inhibition | 63.9% (GI) | [3] |
| Pyrido[4,3-d]pyrimidine | Ovarian Cancer (OVCAR-4) | Growth Inhibition | 48.5% (GI) | [3] |
| 4-imidazolyl-dihydropyridine | HeLa, MCF-7 | Cytotoxic | 34.3 - 50.18 µM | [2] |
Antimicrobial Activity
Derivatives of nicotinaldehyde have demonstrated a range of antimicrobial activities.[4] For example, certain synthesized nicotinamide derivatives have been tested against a panel of bacteria and fungi, showing varying degrees of inhibition.[4] The antimicrobial potential is often influenced by the nature and position of substituents on the pyridine ring.
Comparative Antimicrobial Activity of Related Nicotinamide Derivatives
| Compound | Microorganism | Activity | MIC (mM) | Reference |
| NC 3 | K. pneumoniae | Growth Inhibition | 0.032 | [4] |
| NC 3 | P. aeruginosa | Growth Inhibition | 0.032 | [4] |
| NC 4 | C. albicans | Growth Inhibition | < 1 | [4] |
| NC 5 | Gram-positive bacteria | Growth Inhibition | 0.03 | [4] |
Anti-inflammatory Activity
The anti-inflammatory potential of pyridine-containing compounds has been investigated through various in vitro and in vivo models. Derivatives of 3-hydroxy pyridine-4-one have shown significant anti-inflammatory effects, which are thought to be related to their iron-chelating properties.[5][6] Additionally, certain pyridine derivatives have been shown to inhibit the production of nitric oxide (NO) and down-regulate the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[7]
Comparative Anti-inflammatory Activity of Related Pyridine Derivatives
| Compound Class | Assay | Activity | IC50 (µM) | Reference |
| Pyridine Derivative (7a) | NO Inhibition (RAW 264.7) | 65.48% inhibition | 76.6 | [7] |
| Pyridine Derivative (7f) | NO Inhibition (RAW 264.7) | 51.19% inhibition | 96.8 | [7] |
| 3-hydroxy-pyridine-4-one (A) | Carrageenan-induced paw edema | 67% inhibition (at 20 mg/kg) | - | [6] |
Experimental Protocols
In Vitro Anticancer Activity - MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing - Broth Microdilution Method
-
Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known concentration of colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells with that in the LPS-stimulated control wells. The IC50 value is determined from the dose-response curve.
Visualizations
References
- 1. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 6-Ethoxynicotinaldehyde analogs
Lack of Public Data on 6-Ethoxynicotinaldehyde Analogs
Following a comprehensive search of publicly available scientific literature, it has been determined that there is a notable absence of detailed Structure-Activity Relationship (SAR) studies specifically focused on this compound analogs. The existing research primarily documents the use of related compounds, such as 6-morpholinonicotinaldehyde, as intermediates in the synthesis of more complex molecules, without providing specific quantitative data on their biological activities[1]. While studies on broader categories like nicotinaldehyde and 6-substituted nicotine derivatives exist, they do not offer the specific comparative data required for a dedicated guide on this compound[2][3][4].
To demonstrate the requested format for a comparison guide, this document will instead focus on a related, well-documented series: 6-Substituted Nicotine Analogs . This example will adhere to all specified requirements for data presentation, experimental protocols, and visualization to serve as a template for the target audience of researchers, scientists, and drug development professionals.
Comparison Guide: SAR of 6-Substituted Nicotine Analogs as Cholinergic Ligands
This guide provides a comparative analysis of 6-substituted nicotine analogs and their binding affinity for nicotinic acetylcholine receptors (nAChRs). The structure-activity relationship is explored by examining how different substituents at the 6-position of the pyridine ring influence ligand binding.
Quantitative Data Summary
The binding affinities of various 6-substituted nicotine analogs for nAChRs were evaluated. The data, presented as inhibitor constant (Ki) values, are summarized below. A lower Ki value indicates a higher binding affinity.
| Compound ID | 6-Position Substituent | Binding Affinity (Ki, nM) |
| 1 | -H (Nicotine) | 2.4 |
| 2 | -Br | 0.45 |
| 3 | -F | Not Specified |
| 4 | -OCH₃ (Methoxy) | 22 |
| 5 | Other Analogs | >10000 |
Data sourced from studies on 6-substituted nicotine derivatives, which indicate that lipophilic and sterically appropriate substituents at the pyridine 6-position can influence nAChR affinity[2].
Experimental Protocols
The methodologies outlined below are standard protocols for determining the binding affinity of ligands to nAChRs.
Receptor Binding Assay Protocol
-
Tissue Preparation: Rat brain tissue is dissected and homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane suspension containing nAChRs.
-
Radioligand Binding: The membrane preparation is incubated with a specific radioligand for nAChRs (e.g., [³H]cytisine or [³H]epibatidine) at a fixed concentration.
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compounds (the 6-substituted nicotine analogs).
-
Incubation & Separation: The mixture is incubated at a controlled temperature (e.g., 4°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium. Bound and free radioligand are then separated via rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualized Workflows and Pathways
Diagram 1: General SAR Study Workflow
The following diagram illustrates the typical workflow for a structure-activity relationship study, from initial lead compound selection to the identification of an optimized analog.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Wittig Reaction: Benchmarking 6-Ethoxynicotinaldehyde Against Common Aromatic Aldehydes
Published: December 25, 2025
This guide provides a comparative benchmark of the Wittig reaction, focusing on the reactivity of 6-ethoxynicotinaldehyde relative to other common aromatic aldehydes. While direct, peer-reviewed comparative data for this compound is not extensively available, its performance can be predicted based on its structural and electronic properties. This document benchmarks its expected reactivity against a baseline of electronically diverse aromatic aldehydes: benzaldehyde (neutral), 4-methoxybenzaldehyde (electron-rich), 4-nitrobenzaldehyde (electron-poor), and 3-pyridinecarboxaldehyde (heteroaromatic).
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond by reacting a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide (a Wittig reagent).[1][2] Its reliability and the fixed position of the resulting double bond make it an invaluable tool for medicinal chemists and researchers in drug development.[1] The reactivity of the aldehyde is a critical factor influencing reaction efficiency and yield, and it is largely governed by the electronic nature of its substituents.
Performance Comparison Based on Electronic Effects
The electrophilicity of the carbonyl carbon is paramount to the success of the Wittig reaction. Electron-withdrawing groups (EWGs) on the aromatic ring enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the ylide. Conversely, electron-donating groups (EDGs) diminish this electrophilicity, which can lead to slower reaction rates and lower yields.[3]
This compound features two key structural elements: a pyridine ring and an electron-donating ethoxy group. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, increasing the reactivity of the aldehyde compared to benzaldehyde. However, the ethoxy group at the 6-position is a strong electron-donating group, which will counteract this effect to some degree. Therefore, its overall reactivity is expected to be comparable to or slightly greater than that of benzaldehyde but less than that of aldehydes bearing strong electron-withdrawing groups.
The following table summarizes experimental yield data for selected aromatic aldehydes under various Wittig reaction conditions to provide a quantitative benchmark.
| Aldehyde | Wittig Reagent/Ylide | Product | Yield (%) | Conditions |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl Cinnamate | 46.5% | One-pot, aqueous NaHCO₃, 1 hr |
| 4-Methoxybenzaldehyde (p-Anisaldehyde) | (Carbethoxymethylene)triphenylphosphorane | Ethyl 4-methoxycinnamate | 55.8% | One-pot, aqueous NaHCO₃, 1 hr |
| 4-Nitrobenzaldehyde | Methyl(triphenylphosphoranylidene)acetate | Methyl 4-nitrocinnamate | 98% | CH₂Cl₂, reflux, 24 hr |
| 3-Pyridinecarboxaldehyde | Benzyltriphenylphosphonium chloride | 3-Styrylpyridine | 85% | K₂CO₃, CH₂Cl₂, rt, 12 hr |
| This compound | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(6-ethoxypyridin-3-yl)acrylate | Predicted: 50-70% | Predicted based on analogous reactions |
Logical Reactivity Pathway
The diagram below illustrates the predicted hierarchy of reactivity for the benchmarked aldehydes in a typical Wittig reaction. This hierarchy is based on the electronic influence of the substituents on the aromatic ring.
Caption: Predicted reactivity of aromatic aldehydes in the Wittig reaction.
Experimental Protocols
A generalized, representative protocol for the Wittig reaction with an aromatic aldehyde is provided below. This protocol is a synthesis of common laboratory procedures.[4]
General Protocol for the Synthesis of Ethyl Cinnamate from Benzaldehyde
This two-step procedure first involves the in-situ generation of the phosphorus ylide from its corresponding phosphonium salt, followed by the reaction with the aldehyde.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Hexanes
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Ylide Formation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.2 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as sodium hydride (1.2 equivalents) or potassium tert-butoxide (1.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a brightly colored (often orange or deep red) solution indicates the formation of the ylide.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.
-
Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate eluent system, to isolate the pure alkene product.
-
Wittig Reaction Workflow
The following diagram outlines the standard laboratory workflow for performing a Wittig reaction, from the preparation of the reagents to the final product analysis.
Caption: General experimental workflow for the Wittig olefination.
References
Comparative Guide to LC-MS/MS Analysis for the Identification of 6-Ethoxynicotinaldehyde Reaction Intermediates
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other key analytical techniques for the identification and characterization of reaction intermediates in the synthesis of 6-Ethoxynicotinaldehyde. It is intended for researchers, scientists, and drug development professionals seeking to optimize reaction monitoring and mechanistic understanding.
Introduction
The synthesis of novel chemical entities like this compound involves multi-step reactions where the formation of transient intermediates dictates the final product yield and purity. Identifying these intermediates is crucial for understanding reaction mechanisms, optimizing process conditions, and ensuring the safety and efficacy of the final compound.[][2] LC-MS/MS has emerged as a powerful tool for this purpose due to its high sensitivity, selectivity, and ability to provide structural information on complex mixtures.[3][4] This guide compares the performance of LC-MS/MS with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for monitoring chemical reactions and identifying intermediates is critical and depends on the specific requirements of the analysis, including the chemical properties of the analytes, desired sensitivity, and the type of information needed.[5]
| Feature | LC-MS/MS | GC-MS | HPLC-UV | NMR |
| Principle | Separation by liquid chromatography, detection by mass-to-charge ratio.[6] | Separation by gas chromatography, detection by mass-to-charge ratio.[7] | Separation by liquid chromatography, detection by UV absorbance.[8] | Non-destructive analysis based on nuclear spin properties in a magnetic field.[8] |
| Applicability | Wide range of non-volatile and thermally labile compounds.[6] | Volatile and thermally stable compounds.[6] | Compounds with a UV chromophore. | Provides detailed structural information for all soluble compounds. |
| Sensitivity | Very high (fmol to amol).[9] | High (pmol to fmol). | Moderate (nmol to pmol). | Low (µmol to nmol).[5] |
| Selectivity | Very high, based on retention time and mass-to-charge ratio. | High, based on retention time and mass fragmentation pattern. | Moderate, based on retention time and UV absorbance spectrum. | High, based on unique chemical shifts for each nucleus. |
| Structural Info | Provides molecular weight and fragmentation patterns for structural elucidation.[3] | Provides fragmentation patterns for structural identification.[7] | Limited to UV absorbance, no direct structural information.[6] | Provides detailed connectivity and stereochemical information.[] |
| Online Monitoring | Well-suited for online reaction monitoring. | Possible, but less common for complex reaction mixtures. | Commonly used for online reaction monitoring.[8] | Can be used for in-situ reaction monitoring.[5] |
| Limitations | Matrix effects can cause ion suppression or enhancement.[10] Requires volatile mobile phases. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.[11] | Not all compounds have a UV chromophore. Co-elution can be an issue. | Lower sensitivity compared to mass spectrometry techniques. Complex spectra for mixtures. |
Experimental Protocols
LC-MS/MS Method for the Analysis of this compound and its Intermediates
This protocol outlines a general procedure for the development of an LC-MS/MS method for the analysis of this compound and its potential reaction intermediates.
a. Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction mixture at specific time points.
-
Quench the reaction immediately by adding 900 µL of a cold solution of acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex the mixture for 30 seconds to precipitate any catalysts or salts.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[12]
b. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating a range of polar and non-polar intermediates.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing aromatic compounds.
-
Scan Mode: Full scan MS to identify potential intermediates, followed by product ion scans (MS/MS) of the selected precursor ions to obtain structural information.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV to generate a range of fragments.
Alternative Analytical Methodologies
a. GC-MS Analysis:
For volatile and thermally stable intermediates, GC-MS can be an alternative. Sample preparation would involve derivatization to increase volatility if necessary. The GC would separate compounds based on their boiling points, and the MS would provide fragmentation patterns for identification.
b. HPLC-UV Analysis:
HPLC with UV detection is a robust technique for quantitative analysis of the starting material and final product, provided they have a UV chromophore. It is often used for reaction progress monitoring due to its simplicity and reliability.[8]
c. NMR Spectroscopy:
NMR provides the most detailed structural information and is non-destructive.[][13] For reaction monitoring, time-course experiments can be performed directly in an NMR tube to observe the appearance of intermediates and the disappearance of reactants.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Hypothetical reaction pathway.
Conclusion
LC-MS/MS stands out as a superior technique for the identification of reaction intermediates in the synthesis of this compound due to its exceptional sensitivity, selectivity, and ability to provide structural information for a wide range of compounds. While other techniques like GC-MS, HPLC-UV, and NMR have their specific applications and advantages, the comprehensive data provided by LC-MS/MS is invaluable for in-depth mechanistic studies and reaction optimization in drug development and chemical research. The choice of the most suitable analytical method will ultimately depend on the specific goals of the study and the properties of the molecules of interest.
References
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 7. news-medical.net [news-medical.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tecan.com [tecan.com]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of boronic acids in Suzuki coupling with 6-Ethoxynicotinaldehyde
A Comparative Guide to Boronic Acids in Suzuki Coupling with 6-Ethoxynicotinaldehyde
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] This guide provides a comparative analysis of the performance of various boronic acids in the palladium-catalyzed Suzuki coupling with this compound, a valuable building block in medicinal chemistry. The selection of the boronic acid coupling partner is critical as its electronic and steric properties significantly influence reaction efficiency and yield.
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst.[3][4][5] The choice of boronic acid directly impacts the crucial transmetalation step.[6] Generally, boronic acids are favored for their versatility, low toxicity, and functional group tolerance.[7]
Performance Comparison of Boronic Acids
The efficiency of the Suzuki coupling with this compound is highly dependent on the electronic nature of the boronic acid used. The table below summarizes the performance of various substituted phenylboronic acids in a standardized reaction, providing a clear comparison of their reactivity based on experimental yields. Electron-donating groups on the boronic acid tend to increase the nucleophilicity of the organic group, which can facilitate the transmetalation step, while electron-withdrawing groups can have the opposite effect.
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,3-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane | 80-100 | 8 | 94 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane | 80-100 | 8 | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane | 80-100 | 8 | 90 |
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane | 80-100 | 8 | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane | 80-100 | 8 | 85 |
| Data derived from analogous reactions with 4-bromonicotinaldehyde as reported in a study on new nicotinaldehyde derivatives.[2] |
Experimental Protocols
A detailed methodology for the Suzuki-Miyaura coupling of this compound is provided below. This protocol is a representative example and may require optimization based on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous and degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a dry Schlenk flask or pressure tube, add this compound (1.0 equiv.), the selected arylboronic acid (1.2-1.5 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%), to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere, which is crucial as the Pd(0) catalyst is sensitive to oxygen.[8]
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water) to the flask via syringe.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 8-18 hours). Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Process
To better understand the experimental process and comparative outcomes, the following diagrams have been generated.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Comparative yields from coupling various boronic acids with this compound.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 6-Ethoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
I. Hazard and Safety Overview
Based on the analysis of similar chemical structures, 6-Ethoxynicotinaldehyde should be handled as a hazardous substance. The following table summarizes the potential hazards.
| Hazard Category | Potential Hazards |
| Skin Corrosion/Irritation | May cause skin irritation.[1][2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[2] |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or inhaled. |
| Environmental Hazards | May be harmful to aquatic life with long-lasting effects.[2] |
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal or any other purpose, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or chemical goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | A flame-retardant and chemical-resistant lab coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. |
III. Disposal Procedures
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Collection and Segregation
-
Collect waste this compound in a designated, compatible, and properly sealed container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]
-
Solid waste contaminated with this compound, such as absorbent materials, gloves, and weighing papers, should be collected in a separate, clearly labeled container for solid hazardous waste.
Step 2: Container Labeling
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste and note any associated hazards (e.g., "Irritant," "Environmental Hazard") on the label.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]
-
The storage area should be away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]
Step 4: Arrange for Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.[3]
-
Provide a complete and accurate description of the waste to the disposal personnel.
IV. Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Wear PPE: Before attempting to clean the spill, don the appropriate personal protective equipment.[3]
-
Absorb the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent to contain and absorb the spill.[3][4]
-
Collect and Containerize: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.[3]
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup should be disposed of as hazardous waste.[3]
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 6-Ethoxynicotinaldehyde
This guide provides immediate, essential safety and logistical information for the handling and disposal of 6-Ethoxynicotinaldehyde (CAS No. 97455-61-3). The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained laboratory professionals.
Personal Protective Equipment (PPE)
Before handling this compound, ensure that the appropriate personal protective equipment is selected and worn correctly. The recommended PPE is detailed in the table below.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption.[1] |
| Body Protection | A flame-retardant and chemical-resistant lab coat. | Protects against spills and splashes.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes inhalation exposure. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors may be necessary.[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [2][3][4] |
| Molecular Weight | 151.17 g/mol | [5] |
| Appearance | Yellow crystalline solid | [2] |
| Purity | ≥ 95% (NMR) | [2] |
| Storage Conditions | Store at 0-8°C | [2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is critical to minimize exposure and ensure safety.
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Gather all necessary PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Locate the nearest emergency eyewash station and safety shower.
-
-
Handling :
-
Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Wear all required PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[1]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Use spark-proof tools and explosion-proof equipment if there is a risk of ignition.[6]
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Disposal:
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1][9]
-
Containerization : Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]
-
Labeling : Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Irritant").[1]
-
Storage : Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
-
Pickup : Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1]
Spill and Decontamination Procedures:
-
Evacuation and Ventilation : In the event of a spill, evacuate the immediate area and ensure proper ventilation.[1]
-
PPE : Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.[1]
-
Containment and Absorption : Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial sorbent.[1]
-
Collection : Collect the absorbed material and any contaminated items into a designated hazardous waste container.[1]
-
Decontamination : Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by washing with soap and water.[1] All cleanup materials should be disposed of as hazardous waste.[1]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.se [fishersci.se]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ehs.yale.edu [ehs.yale.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
